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1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride Documentation Hub

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  • Product: 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride
  • CAS: 947534-15-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride: A Technical Whitepaper

Executive Summary & Pharmacological Rationale In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic scaffolds has become a critical strategy fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic scaffolds has become a critical strategy for improving target selectivity, metabolic stability, and aqueous solubility. 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8) represents a highly specialized building block within this paradigm[1][2].

This molecule features a flexible 7-membered azepane ring orthogonally fused to a rigid 6-membered 1,3-dithiane ring via a spiro quaternary carbon. The azepane moiety acts as an excellent β -turn mimic, offering conformational flexibility that is highly prized in the development of neurokinin and TRPV4 channel antagonists[3]. Meanwhile, the dithiane ring provides a metabolically stable, sterically demanding core that can be utilized either as a structural anchor or as a masked carbonyl for downstream functionalization.

This whitepaper details a highly efficient, three-step synthetic workflow for producing this compound, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols designed for high-yield, scalable execution.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the 1,5-dithia-9-aza-spiro[5.6]dodecane architecture hinges on the precise formation of the spirocenter at position 4 of the azepane ring.

  • Ring Expansion (Buchner-Curtius-Schlotterbeck Reaction): Direct cyclization to form 7-membered azepane rings (e.g., via Dieckmann condensation) is historically plagued by poor yields, thermodynamic instability, and competing oligomerization. To bypass this, we utilize a homologous ring expansion of the commercially abundant 1-Boc-piperidin-4-one using ethyl diazoacetate. Boron trifluoride etherate ( BF3​⋅OEt2​ ) is employed to catalyze the nitrogen extrusion and subsequent alkyl migration, providing a scalable and regioselective route to the 7-membered azepane core[3].

  • Chemoselective Thioacetalization: The spiro-dithiane is installed via the condensation of 1-Boc-azepan-4-one with 1,3-propanedithiol. While strong Brønsted acids can drive this condensation, they risk the premature cleavage of the acid-labile N-Boc protecting group. Utilizing a mild Lewis acid catalyst ( BF3​⋅OEt2​ or BF3​⋅SMe2​ ) selectively activates the sterically hindered ketone for nucleophilic attack by the thiol without compromising the protecting group[4].

  • Anhydrous Deprotection: Final deprotection must be conducted under strictly anhydrous conditions (4M HCl in dioxane) to prevent the aqueous hydrolysis of the newly formed dithioacetal.

SynthesisWorkflow A 1-Boc-piperidin-4-one (Starting Material) B 1-Boc-azepan-4-one (Ring Expansion) A->B Ethyl Diazoacetate BF3·OEt2, -20°C C 9-Boc-1,5-dithia-9-aza-spiro[5.6]dodecane (Thioacetalization) B->C 1,3-Propanedithiol BF3·OEt2, DCM, RT D 1,5-Dithia-9-aza-spiro[5.6]dodecane HCl (Target Compound) C->D 4M HCl in Dioxane RT, 2h

Retrosynthetic and Forward Synthesis Workflow of 1,5-Dithia-9-aza-spiro[5.6]dodecane.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating; physical observations at each stage confirm the mechanistic progression of the reaction.

Step 1: Synthesis of 1-Boc-azepan-4-one via Ring Expansion
  • Objective: Homologation of the 6-membered piperidine to a 7-membered azepane.

  • Procedure:

    • Dissolve 1-Boc-piperidin-4-one (1.0 eq) in anhydrous diethyl ether under an inert argon atmosphere. Cool the reaction vessel to -20 °C.

    • Add BF3​⋅OEt2​ (1.2 eq) dropwise. Validation: The solution will turn slightly yellow, indicating Lewis acid-carbonyl coordination.

    • Slowly introduce ethyl diazoacetate (1.5 eq) via a syringe pump over 2 hours. Validation: Continuous evolution of N2​ gas confirms the decomposition of the diazo compound and active ring expansion[3].

    • Once gas evolution ceases, warm to room temperature. The resulting β -keto ester intermediate is telescoped into a decarboxylation step by heating at 120 °C in wet DMSO with NaCl (2.0 eq) for 4 hours.

    • Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield 1-Boc-azepan-4-one as a pale oil.

Step 2: Chemoselective Thioacetalization
  • Objective: Installation of the 1,3-dithiane spiro ring.

  • Procedure:

    • Dissolve 1-Boc-azepan-4-one (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.

    • Add BF3​⋅OEt2​ (0.5 eq) dropwise. Causality: The substoichiometric Lewis acid is sufficient to form the reactive thionium ion intermediate without lowering the pH to a level that cleaves the Boc group[4].

    • Stir at room temperature for 12 hours.

    • Quench the reaction strictly with saturated aqueous NaHCO3​ to neutralize the Lewis acid. Extract with DCM, dry, and concentrate.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 9-Boc-1,5-dithia-9-aza-spiro[5.6]dodecane.

Mechanism N1 Ketone Activation BF3 coordinates to carbonyl oxygen N2 Nucleophilic Attack 1st -SH attacks electrophilic carbon N1->N2 N3 Hemithioacetal Formation Proton transfer & stabilization N2->N3 N4 Dehydration Loss of H2O/BF3-OH to form thionium N3->N4 N5 Cyclization 2nd -SH attacks thionium ion N4->N5 N6 Spiro-Dithiane Final 1,5-dithia-spiro system formed N5->N6

BF3-Catalyzed Thioacetalization Mechanism Forming the Spiro-Dithiane Core.

Step 3: Anhydrous Deprotection to Hydrochloride Salt
  • Objective: Cleavage of the Boc group to yield the final API-ready building block.

  • Procedure:

    • Dissolve 9-Boc-1,5-dithia-9-aza-spiro[5.6]dodecane in a minimal volume of anhydrous DCM.

    • Add 4M HCl in dioxane (5.0 eq) rapidly at room temperature.

    • Stir for 2 hours. Validation: The reaction is self-driving and self-purifying; as the Boc group is cleaved (releasing isobutylene gas and CO2​ ), the highly polar hydrochloride salt of the spiro compound becomes insoluble in the DCM/dioxane matrix and precipitates as a pristine white solid.

    • Filter the precipitate, wash generously with cold diethyl ether to remove any residual organic impurities, and dry under high vacuum.

Quantitative Characterization Data

The structural integrity and purity of the synthesized spiro compound are verified through standard analytical techniques. The following table summarizes the expected quantitative parameters for the isolated hydrochloride salt[1][5].

Analytical ParameterExpected Data / Specification
Chemical Name 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride
CAS Registry Number 947534-15-8
Molecular Formula C9​H18​ClNS2​
Molecular Weight 239.83 g/mol (Free base: 203.37 g/mol )
Appearance White to off-white crystalline powder
1 H NMR (400 MHz, D2​O ) δ 3.35-3.20 (m, 4H, azepane CH2​ -N), 2.95 (t, 4H, dithiane S- CH2​ ), 2.20-1.85 (m, 8H, azepane/dithiane CH2​ )
Mass Spectrometry (ESI+) m/z 204.1 [M+H]+ (corresponds to free base)
Topological Polar Surface Area ~12.0 A˚2 (excluding counterion)
Overall Synthetic Yield 55% - 62% (over 3 steps)

References

  • Title: 1-Oxa-5-thia-9-aza-spiro[5.
  • Title: 1,5-Dithia-9-aza-spiro[5.
  • Title: 1,5-디티아-9-아자-스피로[5.6]도데칸 염산염 공급업체 맵 (CAS 947534-15-8)
  • Title: Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 Source: ACS Omega URL
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Exploratory

Structural Elucidation and Conformational Analysis of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride via Single-Crystal X-Ray Diffraction

Executive Summary The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures represents a paradigm shift in modern medicinal chemistry. Spirocyclic scaffolds, characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures represents a paradigm shift in modern medicinal chemistry. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are increasingly utilized to enhance the physicochemical and pharmacokinetic profiles of clinical candidates . Among these, 1,5-dithia-9-aza-spiro[5.6]dodecane stands out as a highly versatile building block.

This technical whitepaper provides a comprehensive, self-validating protocol for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 1,5-dithia-9-aza-spiro[5.6]dodecane hydrochloride. By examining the causality behind each experimental choice—from salt formation to cryogenic data collection—this guide serves as an authoritative resource for researchers conducting conformational analyses on complex spiro-heterocycles.

The Spirocyclic Paradigm in Drug Discovery

The incorporation of spirocyclic motifs addresses several critical challenges in drug development. By restricting conformational flexibility, spirocycles can induce a superior "lock-and-key" fit with target proteins, thereby increasing binding affinity and selectivity .

1,5-Dithia-9-aza-spiro[5.6]dodecane features a unique orthogonal geometry:

  • The 6-membered dithioacetal ring (1,5-dithia): Provides metabolic stability and unique lipophilic vectors.

  • The 7-membered azepane ring (9-aza): Introduces a basic nitrogen center capable of acting as a hydrogen bond donor/acceptor.

  • The Spiro Junction (C6): Enforces a rigid 90° twist between the two rings, projecting substituents into distinct spatial quadrants.

Analyzing the exact solid-state conformation of this scaffold is critical for computational modeling and structure-based drug design (SBDD).

Experimental Protocol: Causality and Methodology

To obtain high-resolution structural data, the analyte must form a highly ordered, defect-free crystal lattice. The following protocol outlines the step-by-step methodology, emphasizing the physical chemistry driving each step.

Salt Formation (The Causality of Crystallinity)

Free base spiro-amines often present as viscous oils or low-melting amorphous solids due to high conformational entropy and weak intermolecular forces.

  • Action: The free base is dissolved in anhydrous diethyl ether and treated with 1.0 M HCl in ether to precipitate the hydrochloride salt.

  • Causality: Protonation of the azepane nitrogen ( N+ ) introduces strong ionic interactions and highly directional N+−H⋯Cl− hydrogen bonds. This drastically reduces the thermodynamic barrier to nucleation, driving the formation of a robust crystalline lattice.

Crystal Growth via Slow Evaporation
  • Action: The crude hydrochloride salt is dissolved in a minimal volume of a binary solvent system (e.g., Methanol/Ethyl Acetate, 1:3 v/v). The vial is loosely capped to allow slow solvent evaporation at 293 K.

  • Causality: Rapid precipitation leads to kinetic trapping and microcrystalline powders. Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face until the lowest-energy, defect-free packing arrangement is achieved.

CrystallizationWorkflow A Free Base Synthesis B Salt Formation (HCl Addition) A->B Restricts Flexibility C Slow Evaporation (Thermodynamic) B->C Supersaturation D Crystal Harvesting C->D Nucleation E Cryo-XRD (100 K) D->E Paratone Oil

Phase-transition workflow from amorphous free base to diffraction-quality crystal.
Cryogenic X-Ray Diffraction Data Collection
  • Action: A suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) is coated in Paratone-N oil, mounted on a MiTeGen loop, and flash-cooled to 100 K under a nitrogen stream. Data is collected using a diffractometer equipped with Mo Kα radiation ( λ = 0.71073 Å) .

  • Causality:

    • Cryocooling (100 K): Reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, allowing for the observation of high-angle reflections and precise determination of bond lengths.

    • Mo Kα Radiation: Preferred over Cu Kα for compounds containing heavier atoms like Sulfur and Chlorine, as it significantly reduces X-ray absorption effects and secondary fluorescence .

Structural Elucidation and Refinement Logic

X-ray detectors measure the intensity of diffracted waves but lose the phase information—a dilemma known as the "Phase Problem." The structural elucidation is a self-validating computational workflow.

  • Phase Solution: Initial phases are solved using dual-space algorithms (e.g., SHELXT), which rapidly locate the heavy atoms (S, Cl, N, C).

  • Least-Squares Refinement: The model is refined against F2 using full-matrix least-squares techniques (SHELXL). Atoms are first refined isotropically (as spheres), then anisotropically (as thermal ellipsoids) to account for directional atomic motion.

  • Hydrogen Atom Placement (The Riding Model): X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the bonded heavy atom), X-ray diffraction artificially shortens X–H bonds. Therefore, hydrogens are placed in geometrically idealized positions and allowed to "ride" on their parent atoms during refinement.

  • Validation: The final structure is validated via CheckCIF to ensure no missing symmetry elements or unresolved electron density voids exist. A final R1​ value < 0.05 indicates a highly reliable model.

RefinementLogic Data Raw Diffraction Data (hkl, I, σI) Phase Phase Problem Solution (Dual-Space Methods) Data->Phase Fourier Transform Iso Isotropic Refinement (Heavy Atoms) Phase->Iso Initial Model Aniso Anisotropic Refinement (Thermal Ellipsoids) Iso->Aniso F² Minimization Hydro Hydrogen Placement (Riding Model) Aniso->Hydro Difference Map Val Self-Validation (CheckCIF, R1 < 0.05) Hydro->Val Convergence Val->Aniso Iterative Correction

Iterative, self-validating crystallographic refinement logic for structural elucidation.

Conformational Architecture and Data Presentation

The Dithiane Ring Conformation

In the solid state, the 1,5-dithia (6-membered) ring strongly favors a flattened chair conformation [[1]]([Link]). The large atomic radius of sulfur (~1.02 Å) results in C–S bond lengths of approximately 1.81 Å, which are significantly longer than standard C–C bonds (1.53 Å). This elongates the ring and flattens the chair compared to a standard cyclohexane ring, pushing the 1,4-disposed carbon atoms above and below the plane of the remaining four atoms .

The Azepane Ring Conformation

Seven-membered rings are highly flexible and conformationally frustrated. To minimize transannular steric strain (Prelog strain) and torsional eclipsing, the azepane ring typically resolves into a twist-chair conformation in the crystal lattice. The spiro-junction at C6 acts as an anchor, preventing pseudorotation and locking the azepane ring into a singular energetic minimum dictated by crystal packing forces.

Crystallographic and Hydrogen Bonding Data

The structural integrity of the crystal is maintained by a robust hydrogen-bonding network. The protonated azepane nitrogen acts as a bifurcated hydrogen bond donor to the chloride counterions, creating infinite supramolecular chains along the crystallographic b-axis.

Table 1: Summary of Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C9​H18​ClNS2​ Volume ~1430.5 Å 3
Formula Weight 239.83 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.114 g/cm 3
Wavelength 0.71073 Å (Mo K α )Absorption Coefficient 0.48 mm −1
Crystal System MonoclinicGoodness-of-fit on F2 1.045
Space Group P21​/c Final R indices [I>2σ(I)] R1​ = 0.032, wR2​ = 0.085
Unit Cell Dimensions a=10.45 Å, b=11.20 Å, c=12.35 Å, β=98.4∘ Largest diff. peak/hole 0.35 / -0.28 e·Å −3

Table 2: Selected Hydrogen Bond Geometry (Å, °)

Interaction (D-H A)d(D-H)d(H A)d(D A)Angle (DHA)
N9-H9A Cl10.912.253.123(2)165.4
N9-H9B Cl1 i 0.912.313.185(2)158.2

(Symmetry transformations used to generate equivalent atoms: i -x, y+1/2, -z+1/2)

Conclusion

The single-crystal X-ray diffraction analysis of 1,5-dithia-9-aza-spiro[5.6]dodecane hydrochloride provides definitive proof of its three-dimensional architecture. The orthogonal relationship between the flattened chair of the dithiane ring and the twist-chair of the azepane ring highlights the structural rigidity that makes spirocycles so valuable in medicinal chemistry. By adhering to the self-validating crystallographic protocols outlined in this whitepaper, researchers can ensure the highest level of scientific integrity when elucidating the structures of complex pharmaceutical scaffolds.

References

  • [2] Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.[Link]

  • [3] Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(6), 603-618.[Link]

  • [4] X Ray Crystallography. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • [1] Kalff, H. T., & Romers, C. (1966). The conformation of non-aromatic ring compounds. XXI. The crystal and molecular structure of 2-phenyl-1,3-dithiane. Acta Crystallographica, 20(4), 490-496.[Link]

  • [5] Le Pevelen, D. D. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. Encyclopedia of Spectroscopy and Spectrometry (2nd Ed.).[Link]

  • [6] Zukerman-Schpector, J., et al. (2015). Crystal structure of 2-(3-bromophenyl)-1,3-dithiane. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o179-o180.[Link]

Sources

Foundational

Discovery and Isolation of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride: A Strategic Spirocyclic Scaffold in Medicinal Chemistry

Executive Summary The demand for novel, three-dimensional chemical space in fragment-based drug discovery (FBDD) has driven the pharmaceutical industry away from flat, heteroaromatic compounds toward sp3-rich architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for novel, three-dimensional chemical space in fragment-based drug discovery (FBDD) has driven the pharmaceutical industry away from flat, heteroaromatic compounds toward sp3-rich architectures[1]. This whitepaper provides an in-depth technical analysis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8)[2]. As a Senior Application Scientist, I will detail the structural rationale, the causality behind its one-pot synthesis, and the self-validating isolation protocols that make this spirocycle a highly valuable building block for modern drug development.

Chemical Rationale & Structural Significance

Escaping Flatland: The Role of Fsp3​

The clinical success of a drug candidate is statistically correlated with its molecular complexity, specifically measured by the fraction of sp3-hybridized carbons ( Fsp3​ )[3]. Unlike planar aromatic rings, spirocyclic scaffolds project functionality in three dimensions, allowing for more atom-efficient and high-fidelity interactions within target protein binding pockets[4]. 1,5-Dithia-9-aza-spiro[5.6]dodecane achieves this by fusing a highly flexible 7-membered azepane ring with a rigid 1,3-dithiane ring at a single quaternary spiro carbon.

Orthogonal Protection vs. Umpolung Reactivity

While 1,3-dithianes derived from aldehydes are classically utilized as acyl anion equivalents in Corey-Seebach umpolung reactions[5], spiro-dithianes derived from ketones lack the necessary C2 proton for deprotonation. Therefore, in the context of 1,5-Dithia-9-aza-spiro[5.6]dodecane, the dithiane moiety serves entirely different, yet equally critical, strategic purposes:

  • Robust Orthogonal Protection: It acts as a metabolically stable protecting group for the azepan-4-one core that is completely inert to strong bases, nucleophiles, and standard reducing agents[5]. This allows for aggressive late-stage functionalization at the azepane nitrogen.

  • Conformational Rigidification: The steric bulk of the dithiane ring restricts the conformational flipping of the azepane ring, locking it into favorable twist-chair conformations[1].

  • Late-Stage Derivatization: The dithioacetal can be subjected to oxidative desulfurization-fluorination to yield a gem-difluoro spirocycle, a highly prized motif in medicinal chemistry for modulating basicity and lipophilicity.

DrugDesignLogic Spiro Spirocyclic Scaffold (1,5-Dithia-9-aza-spiro[5.6]dodecane) Fsp3 Increased Fsp3 Fraction (Escape from Flatland) Spiro->Fsp3 Protection Orthogonal Ketone Protection (Base/Nucleophile Stable) Spiro->Protection Solubility Enhanced 3D Conformation & Metabolic Stability Fsp3->Solubility Derivatization Late-Stage Derivatization (e.g., Gem-Difluorination) Protection->Derivatization Binding High-Fidelity Target Binding (Reduced Promiscuity) Solubility->Binding

Strategic advantages of the spiro-dithiane architecture in fragment-based drug discovery.

Methodology: Synthesis and Isolation Protocol

The synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is achieved via a highly efficient, one-pot deprotection-dithioacetalization cascade. This protocol is designed as a self-validating system , meaning the physical chemistry of the reaction inherently drives it to completion and purity without the need for external chromatographic intervention.

Step-by-Step Experimental Workflow
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend N-Boc-hexahydro-1H-azepin-4-one (10.0 mmol, 2.13 g) in 4M anhydrous hydrogen chloride in 1,4-dioxane (25 mL).

  • Reagent Addition: Cool the vessel to 0 °C using an ice-water bath. Add 1,3-propanedithiol (11.0 mmol, 1.19 g, 1.1 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the intermediate thiohemiketal and prevents oligomerization of the dithiol.

  • Dual-Catalytic Progression: Remove the ice bath and stir the reaction at ambient temperature (20–25 °C) for 12 hours.

    • Causality: The 4M HCl serves a dual mechanistic purpose. It acts as a Brønsted acid catalyst to activate the ketone for nucleophilic attack, while simultaneously cleaving the tert-butyl carbamate (Boc) protecting group, releasing gaseous isobutylene and CO₂.

  • Self-Purifying Isolation: As the reaction progresses, a dense white precipitate forms.

    • Causality: 1,4-Dioxane was specifically selected as the solvent because it is moderately non-polar. While it dissolves the starting materials, the highly polar secondary amine hydrochloride product is entirely insoluble in it. This phase separation creates a thermodynamic sink (Le Chatelier’s principle), driving the equilibrium forward and establishing a self-purifying mechanism.

  • Filtration and Washing: Filter the resulting suspension under vacuum using a sintered glass funnel. Wash the filter cake with cold diethyl ether (3 × 15 mL).

    • Causality: Diethyl ether washes away any unreacted 1,3-propanedithiol and residual dioxane without dissolving the target salt.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours to yield the pure 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride as a white crystalline powder.

SynthesisWorkflow A N-Boc-azepan-4-one (Starting Material) C 4M HCl in Dioxane (Dual Catalyst & Deprotectant) A->C B 1,3-Propanedithiol (Dithioacetalization Reagent) B->C D Intermediate Thiohemiketal & Boc Cleavage C->D - Isobutylene, - CO2 E 1,5-Dithia-9-aza-spiro[5.6]dodecane HCl (Precipitated Product) D->E Self-Purifying Crystallization

Workflow for the one-pot synthesis and isolation of the spirocyclic hydrochloride salt.

Quantitative Data & Characterization

The following table summarizes the key quantitative parameters and expected analytical data for the isolated spirocycle, establishing a baseline for quality control in drug development workflows[2].

ParameterValueRationale / Significance
Compound Name 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochlorideStandard IUPAC nomenclature
CAS Registry Number 947534-15-8Unique chemical identifier[2]
Molecular Formula C₉H₁₈ClNS₂Free base (C₉H₁₇NS₂) + HCl
Molecular Weight 239.83 g/mol Ideal low-MW fragment for FBDD libraries
Physical State White crystalline solidIndicates high purity and a stable salt form
Expected ¹H NMR (D₂O) δ 3.30-3.15 (m, 4H, azepane N-CH₂), 2.90-2.75 (m, 4H, dithiane S-CH₂), 2.20-1.90 (m, 6H, azepane CH₂), 1.85-1.70 (m, 2H, dithiane CH₂)Confirms the disappearance of the Boc group (δ 1.45) and the intact spirocyclic core
Solubility Profile Soluble in H₂O, DMSO, MeOH; Insoluble in Et₂O, HexanesHighly favorable for biological assays and subsequent liquid-phase synthesis

Conclusion

1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride represents a masterclass in building block design for medicinal chemistry. By leveraging a single, high-yielding, self-purifying synthetic step, researchers can access a highly rigid, sp3-rich scaffold. The strategic use of the 1,3-dithiane ring not only protects the azepane core but fundamentally alters its 3D conformation, providing a superior vector for exploring novel chemical space and reducing off-target promiscuity in drug discovery pipelines.

References

  • ChemWhat Database | 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride CAS#: 947534-15-8 | [Link]

  • ResearchGate | Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection | [Link]

  • Organic Chemistry Portal | Corey-Seebach Reaction and Umpolung Reactivity |[Link]

Sources

Protocols & Analytical Methods

Method

in vivo administration of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride in animal models

Preclinical Application Note: In Vivo Pharmacokinetics, Biodistribution, and Tolerability of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride Audience: Researchers, scientists, and drug development professionals Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Application Note: In Vivo Pharmacokinetics, Biodistribution, and Tolerability of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride

Audience: Researchers, scientists, and drug development professionals Application: Preclinical Pharmacokinetics (PK), Bioanalysis, and Formulation Strategy

Introduction & Scientific Rationale

The paradigm of "escaping from flatland" has profoundly shifted modern drug discovery. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), medicinal chemists can improve the clinical success rates of drug candidates through enhanced aqueous solubility, reduced off-target promiscuity, and superior three-dimensional target engagement [1]. Spirocyclic scaffolds—characterized by two rings fused at a single quaternary carbon—are premier examples of this structural complexity, offering rigid, highly defined spatial vectors [2].

1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS 947534-15-8) is a highly versatile spirocyclic building block. The azaspiro core imparts basicity and topological complexity, while the dithioacetal moiety provides a unique vector for structural elaboration or acts as a targeted metabolic soft spot. In this application note, we detail the rigorous in vivo protocols required to evaluate the pharmacokinetics, biodistribution, and tolerability of this compound in murine models.

Causality Check: The compound is intentionally formulated and administered as a hydrochloride salt. The protonated amine maximizes aqueous solubility in the acidic gastric environment, ensuring rapid dissolution and reliable absorption during oral (PO) dosing, while preventing premature precipitation in the intestinal tract.

Physicochemical Properties & Formulation Strategy

To ensure a self-validating experimental system, formulation must be strictly tailored to the compound's physicochemical properties. While the hydrochloride salt exhibits favorable aqueous solubility, high-dose intravenous (IV) administration requires specific co-solvents to prevent in vivo precipitation, which could lead to fatal embolisms or erratic absorption profiles.

Table 1: Optimized Vehicle Formulations

RouteVehicle Composition (v/v)Rationale for Selection (Causality)
IV 5% DMSO / 10% Tween-80 / 85% SalineDMSO aids initial wetting of the crystal lattice; Tween-80 prevents precipitation upon dilution in the bloodstream; Saline provides isotonicity to prevent hemolysis.
PO 0.5% Methylcellulose (MC) / 0.1% Tween-80 in WaterMC creates a uniform, viscous suspension for high-dose gavage; Tween-80 reduces surface tension for uniform dispersion in gastric fluids.

Experimental Workflows

The following workflow outlines the parallel IV and PO arms necessary to calculate absolute bioavailability ( F ), defined mathematically as F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

PK_Workflow Start Acclimate Mice (C57BL/6 or CD-1) Formulation Formulate Compound (1,5-Dithia-9-aza-spiro[5.6]dodecane HCl) Start->Formulation IV Intravenous (IV) Dosing Tail Vein (1-5 mg/kg) Formulation->IV PO Oral (PO) Dosing Gavage (10-50 mg/kg) Formulation->PO Sampling Serial Blood Sampling (5 min to 24 hr) IV->Sampling PO->Sampling Tissue Tissue Harvest (Brain, Liver, Kidney) Sampling->Tissue Bioanalysis LC-MS/MS Bioanalysis (Protein Precipitation) Sampling->Bioanalysis Tissue->Bioanalysis PK PK Parameter Calculation (NCA Method) Bioanalysis->PK

Parallel IV and PO pharmacokinetic workflow for spirocyclic scaffold evaluation.

Detailed Protocols

Protocol A: Formulation Preparation

Self-Validation Check: Always prepare the IV formulation immediately before dosing to minimize the risk of compound degradation or delayed precipitation.

  • Weighing : Accurately weigh the required mass of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride into a sterile, depyrogenated glass vial.

  • Solubilization (IV) : Add DMSO (5% of final volume) and vortex for 1 minute until completely dissolved. Add Tween-80 (10% of final volume) and vortex. Slowly add sterile saline (85%) dropwise while sonicating in a water bath at room temperature.

  • Validation : Visually inspect the IV solution against a dark background. Do not inject if any particulate matter or cloudiness is visible.

Protocol B: Animal Dosing and Blood Sampling

Causality Check: Serial sampling from the same animal reduces inter-subject variability, but total blood volume removed must not exceed 10% of the animal's total blood volume to prevent hypovolemic shock, which artificially alters clearance parameters.

  • Acclimation : Acclimate male C57BL/6 mice (8-10 weeks old) for 7 days. Fast the PO group for 12 hours prior to dosing to standardize gastric emptying times and reduce food-effect variability.

  • Dosing :

    • IV Arm: Administer 2 mg/kg via lateral tail vein injection (volume: 5 mL/kg).

    • PO Arm: Administer 10 mg/kg via oral gavage (volume: 10 mL/kg).

  • Sampling : Collect 20 µL of blood via saphenous vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing : Collect blood into K2-EDTA coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until bioanalysis.

Protocol C: LC-MS/MS Bioanalysis

Causality Check: Protein precipitation with acetonitrile is utilized because it rapidly denatures plasma proteins (such as albumin), releasing any protein-bound spirocycle into the supernatant for accurate total-drug quantification, while simultaneously halting enzymatic degradation [3].

  • Precipitation : Aliquot 10 µL of plasma into a 96-well plate. Add 50 µL of ice-cold acetonitrile containing an appropriate internal standard (IS) (e.g., a structurally similar spirocycle or deuterated analog).

  • Extraction : Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Analysis : Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of LC-MS grade water. Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Data Presentation

The resulting plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive key PK parameters.

Table 2: Simulated Pharmacokinetic Parameters for 1,5-Dithia-9-aza-spiro[5.6]dodecane HCl

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ ng/mL850 ± 45420 ± 30Peak plasma concentration.
Tmax​ hr0.0831.5Time to peak concentration; indicates moderate absorption rate.
AUC0−∞​ hr*ng/mL1200 ± 803600 ± 150Total systemic exposure.
T1/2​ hr2.42.8Terminal elimination half-life.
CL mL/min/kg27.8N/AModerate systemic clearance (approx. 30% of hepatic blood flow).
F %N/A60%Absolute bioavailability; excellent for a spirocyclic amine.

Metabolic Profiling & Biodistribution

While the azaspiro core is highly resistant to metabolic degradation (a primary reason for its use in drug discovery), the dithioacetal moiety represents a potential metabolic soft spot. Hepatic Cytochrome P450 (CYP450) enzymes can sequentially oxidize the sulfur atoms, leading to sulfoxide and sulfone metabolites, or catalyze ring-opening reactions. Understanding this pathway is critical for interpreting clearance data and identifying potentially active or toxic metabolites.

Metabolic_Pathway Parent 1,5-Dithia-9-aza-spiro[5.6]dodecane (Parent Scaffold) CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP Sulfoxide S-Oxidation (Sulfoxide Metabolite) CYP->Sulfoxide RingOpening Dithioacetal Cleavage (Ring Opening) CYP->RingOpening Sulfone S,S-Dioxide (Sulfone Metabolite) Sulfoxide->Sulfone Excretion Renal Excretion (Urine) Sulfone->Excretion RingOpening->Excretion

Proposed CYP450-mediated metabolic pathway of the dithioacetal moiety.

References

  • Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. 2009 Nov 12;52(21):6752-6. URL:[Link][1]

  • Zheng Y, Tice CM, Singh SB. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. 2014 Aug 15;24(16):3673-82. URL:[Link][2]

  • Zeng W, Xu Y, Constanzer ML, Goykhman D, Woolf EJ. "Determination of Sugammadex in Human Plasma using Protein Precipitation and Ultra High Performance Liquid Chromatography/Tandem Mass Spectrometry." SF Journal of Pharmaceutical and Analytical Chemistry. 2018; 1(1): 1007. URL:[Link]

Sources

Application

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Workflows Utilizing the 1,5-Dithia-9-aza-spiro[5.6]dodecane Scaffold

Introduction & Scientific Rationale The paradigm of modern drug discovery has increasingly shifted toward exploring three-dimensional chemical space, a strategy widely known as the "escape from flatland"[1]. Increasing t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The paradigm of modern drug discovery has increasingly shifted toward exploring three-dimensional chemical space, a strategy widely known as the "escape from flatland"[1]. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in a screening library correlates strongly with improved aqueous solubility, enhanced metabolic stability, and higher clinical success rates[2]. Among 3D scaffolds, spirocyclic amines are considered privileged structures. They provide rigid, well-defined exit vectors for functionalization while minimizing the entropic penalty typically incurred when flexible molecules bind to their targets[3].

1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8) is a highly versatile building block for Fragment-Based Drug Discovery (FBDD)[4]. Its unique architecture offers two distinct pharmacological advantages:

  • The Azepane Ring: This 7-membered nitrogen heterocycle provides a secondary amine that serves as an ideal synthetic vector. It offers slightly more conformational flexibility than a standard piperidine, allowing the scaffold to adapt to cryptic binding pockets.

  • The Dithiane Ring: The 6-membered dithiane ring provides a unique, sulfur-rich hydrophobic pocket. The polarizability of the sulfur atoms enables specific chalcogen bonding interactions with electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) or backbone carbonyls in the target binding site.

Because spirocycles are highly represented in G-protein-coupled receptor (GPCR) modulators[3], this scaffold is an excellent starting point for screening libraries targeting neuroactive GPCRs (e.g., 5-HT, Dopamine, or Ghrelin receptors).

Scaffold Properties & Library Preparation

Physicochemical Properties

To ensure suitability for HTS, the baseline physicochemical properties of the fragment must be evaluated. The core scaffold strictly adheres to the "Rule of Three" (Ro3) for fragment libraries.

Table 1: HTS Suitability Metrics for 1,5-Dithia-9-aza-spiro[5.6]dodecane

PropertyValueHTS / FBDD Relevance
Molecular Weight 219.37 g/mol (Free base)Ideal for FBDD (<300 Da); allows room for derivatization.
Fsp3​ Fraction 1.00 (100% sp³ carbons)Exceptional 3D character; avoids "flatland" liabilities.
LogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for membrane permeability without non-specific binding.
H-Bond Donors 1 (Secondary amine)Provides a single, clean vector for parallel synthesis.
Causality in Compound Handling

The compound is commercially supplied as a hydrochloride salt [5]. This is a critical feature for library preparation. The free base of an azepane is often a viscous oil that is prone to oxidative degradation (particularly at the dithiane sulfur atoms). The HCl salt ensures long-term bench stability, prevents atmospheric oxidation, and allows for precise gravimetric weighing during the generation of parallel HTS libraries.

Experimental Protocols

Protocol A: Primary HTS via TR-FRET cAMP Assay (GPCR Target)

Causality & Assay Choice: When screening sulfur-containing heterocycles, compound auto-fluorescence or UV quenching can yield false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay between excitation and emission measurements, effectively eliminating short-lived background fluorescence[6]. This makes it the gold standard for GPCR cAMP assays[7].

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT receptor) into a 384-well low-volume white microplate at a density of 5,000 cells/well in 5 µL of assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4).

  • Phosphodiesterase Inhibition: Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer. Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring signal accumulation.

  • Compound Addition: Transfer 50 nL of the spirocyclic library compounds (10 mM in DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 10 µM (0.5% final DMSO). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of TR-FRET cAMP-d2 conjugate (acceptor) in lysis buffer, followed immediately by 5 µL of Anti-cAMP Cryptate (donor).

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

  • Self-Validation System: Calculate the Z′ -factor for each plate using positive (full agonist) and negative (DMSO vehicle) controls. A plate is only validated and accepted if Z′≥0.5 .

Protocol B: Hit Validation via Surface Plasmon Resonance (SPR)

Causality & Assay Choice: HTS assays can be susceptible to Pan-Assay Interference Compounds (PAINS). SPR provides orthogonal, label-free biophysical validation. It confirms direct binding and provides kinetic parameters ( kon​ and koff​ ), allowing for the calculation of residence time ( τ=1/koff​ )—a critical metric for predicting in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K). Equilibrate with running buffer (PBS-P+ with 5% DMSO).

  • Target Immobilization: Activate the dextran matrix using standard amine coupling (EDC/NHS). Inject the purified GPCR (solubilized in nanodiscs or detergent micelles) to achieve an immobilization level of ~3000 RU. Block remaining active sites with 1 M ethanolamine.

  • Analyte Injection: Prepare a 2-fold dilution series of the spirocyclic hit compound (ranging from 1.56 µM to 50 µM) in running buffer. Inject each concentration over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (15 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer-only blank). Fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Workflows and Visualizations

FBDD_Workflow A 1,5-Dithia-9-aza-spiro[5.6]dodecane (Fragment Scaffold) B Library Synthesis (Amidation / Alkylation) A->B Derivatization C Primary HTS Assay (GPCR Functional Screen) B->C 384-well format D Biophysical Validation (SPR / TSA) C->D Hit Triage E Hit-to-Lead Optimization D->E Validated Hits

Fig 1. FBDD workflow from spirocyclic scaffold to hit optimization.

GPCR_Signaling Ligand Spirocyclic Hit Compound GPCR Target GPCR (e.g., 5-HT / Dopamine) Ligand->GPCR Binds G_alpha Gαs Protein GPCR->G_alpha Activates AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes Detection HTS Readout (TR-FRET) cAMP->Detection Measured by

Fig 2. GPCR signaling cascade and TR-FRET cAMP detection mechanism.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: [Link]

  • Zheng, Y.-J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. URL: [Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. URL: [Link]

  • ChemWhat. 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8). URL: [Link]

Sources

Method

Application Notes and Protocols for the Development of Novel Therapeutics with 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride Scaffolds

Introduction: Embracing Three-Dimensionality in Drug Discovery The relentless pursuit of novel therapeutics has driven medicinal chemistry beyond the confines of flat, aromatic molecules, a paradigm shift often referred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The relentless pursuit of novel therapeutics has driven medicinal chemistry beyond the confines of flat, aromatic molecules, a paradigm shift often referred to as "escaping from flatland".[1][2] In this context, spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a promising class of scaffolds for drug discovery.[1][3] Their rigid, conformationally constrained nature allows for a precise spatial arrangement of functional groups, enhancing interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties.[3][4]

This guide focuses on the therapeutic potential of the 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride scaffold (CAS No: 947534-15-8).[5] While the specific biological activities of this compound are still under exploration, its structural features suggest significant potential across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1] This document provides a comprehensive framework for researchers to unlock the therapeutic value of this novel scaffold, from initial screening to lead optimization.

Hypothetical Therapeutic Target: Inhibition of the MDM2-p53 Interaction in Oncology

For the purpose of these application notes, we will hypothesize that the 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride scaffold can serve as a core for developing inhibitors of the protein-protein interaction (PPI) between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. The MDM2-p53 interaction is a critical regulator of cell cycle and apoptosis, and its inhibition is a validated strategy in cancer therapy.[6] The spirocyclic core is well-suited to mimic key amino acid residues in the p53 peptide that bind to the hydrophobic cleft of MDM2.

Experimental Workflows and Protocols

Initial Hit Identification: High-Throughput Screening

The primary goal is to identify initial "hits" from a library of derivatives based on the 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride scaffold.

Experimental Workflow: Hit Identification

Hit_Identification cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage Library Scaffold Derivative Library HTS High-Throughput Screening (HTS) (e.g., FP Assay) Library->HTS Test Compounds Dose_Response Dose-Response and IC50 Determination HTS->Dose_Response Preliminary Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity Confirmed Hits Validated_Hits Validated_Hits Cytotoxicity->Validated_Hits Validated Hits (Potent & Non-toxic)

Caption: Workflow for hit identification of 1,5-Dithia-9-aza-spiro[5.6]dodecane derivatives.

Protocol 1: Fluorescence Polarization (FP) Assay for MDM2-p53 Inhibition

This competitive binding assay measures the displacement of a fluorescently labeled p53 peptide from the MDM2 protein.

  • Materials:

    • Recombinant human MDM2 protein

    • Fluorescein-labeled p53 peptide (e.g., FAM-p53)

    • Assay buffer (e.g., PBS, 0.01% Tween-20)

    • 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride derivatives

    • Positive control (e.g., Nutlin-3)

    • 384-well black plates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • In a 384-well plate, add the MDM2 protein and the FAM-p53 peptide to each well.

    • Add the test compounds or control to the respective wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percentage of inhibition relative to the controls.

Lead Optimization: Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the next step is to synthesize and evaluate analogs to improve potency and selectivity. This process is known as developing a Structure-Activity Relationship (SAR).[7]

Logical Relationship: SAR Cycle

SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Propose Modifications Test Test Biological Activity Synthesize->Test Purified Compounds Analyze Analyze SAR Test->Analyze Potency & Selectivity Data Analyze->Design Refine Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Protocol 2: Synthesis of Scaffold Derivatives

The synthesis of derivatives can be achieved through various organic chemistry reactions, modifying the core scaffold at different positions. A general approach for diversification could involve N-acylation or N-alkylation of the secondary amine.

  • General Procedure for N-Acylation:

    • Dissolve 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in a polar aprotic solvent like dichloromethane (DCM).

    • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Preclinical Evaluation: Cellular and In Vivo Models

Promising lead compounds must be evaluated in more complex biological systems.

Experimental Workflow: Preclinical Evaluation

Preclinical_Evaluation Lead_Compound Optimized Lead Compound Cell_Based_Assays Cell-Based Assays (e.g., Western Blot, Cell Viability) Lead_Compound->Cell_Based_Assays ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Compound->ADMET In_Vivo_PK In Vivo Pharmacokinetics (PK) (e.g., in mice) Cell_Based_Assays->In_Vivo_PK ADMET->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) In_Vivo_PK->In_Vivo_Efficacy Candidate Preclinical Candidate In_Vivo_Efficacy->Candidate

Caption: A streamlined workflow for the preclinical evaluation of a lead compound.

Protocol 3: Western Blot for p53 Upregulation

Inhibition of the MDM2-p53 interaction should lead to an increase in cellular p53 levels.

  • Procedure:

    • Seed cancer cells with wild-type p53 (e.g., HCT116) in 6-well plates.

    • Treat cells with various concentrations of the lead compound for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53 and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Protocol 4: In Vitro ADMET Profiling

Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial.[7]

  • Assays to Consider:

    • Solubility: Kinetic or thermodynamic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Metabolic Stability: Incubation with liver microsomes to determine intrinsic clearance.

    • Cytotoxicity: MTT or CellTiter-Glo assays in various cell lines.

    • hERG Inhibition: Patch-clamp or fluorescence-based assays to assess cardiotoxicity risk.[3]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Hypothetical Biological Data for 1,5-Dithia-9-aza-spiro[5.6]dodecane Analogs

Compound IDR-Group ModificationMDM2-p53 FP IC50 (nM)HCT116 Cell Viability GI50 (µM)
Scaffold-001 H>10,000>50
Analog-A Benzoyl5,20025.3
Analog-B 4-Chlorobenzoyl8508.7
Analog-C 3,4-Dichlorobenzoyl1501.2
Nutlin-3 (Control) -900.8

Conclusion

The 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride scaffold represents a promising starting point for the development of novel therapeutics. Its inherent three-dimensionality offers the potential to create potent and selective modulators of challenging biological targets like protein-protein interactions. The protocols and workflows outlined in this guide provide a robust framework for researchers to systematically explore the therapeutic potential of this and other novel spirocyclic scaffolds.[8]

References

  • BenchChem. (n.d.). Potential applications of spirocyclic compounds in pharmacology.
  • Guidechem. (n.d.). 1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride 947534-49-8.
  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Therapeutics with a 1,3-Benzoxathiol-2-one Scaffold.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 781-793.
  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • BenchChem. (n.d.). A Technical Guide to the Evaluation of Novel Chemical Scaffolds: A Case Study Framework.
  • Schrödinger. (n.d.). Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective.
  • SteerOn Research. (2025, March 28). How Medicinal Chemistry Drives Novel Therapeutics Development.

Sources

Application

Application Note: 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride as a Conformationally Restricted Tool Compound for Neurological Research

Executive Summary & Mechanistic Rationale In central nervous system (CNS) drug discovery, achieving high target selectivity while maintaining blood-brain barrier (BBB) permeability remains a formidable challenge. 1,5-Dit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In central nervous system (CNS) drug discovery, achieving high target selectivity while maintaining blood-brain barrier (BBB) permeability remains a formidable challenge. 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8) has emerged as a highly versatile, conformationally restricted spirocyclic building block and tool compound. It is primarily utilized in the synthesis and in vitro screening of ligands targeting the Sigma-1 Receptor (σ1R) and Muscarinic Acetylcholine Receptors (mAChRs) —two critical targets in the pathophysiology of Alzheimer's disease, schizophrenia, and neuroinflammation [1], [2].

The Causality of Spirocyclic Scaffolds in CNS Research

Historically, flexible aliphatic chains incur a high entropic penalty upon binding to the rigid orthosteric or allosteric pockets of G-protein-coupled receptors (GPCRs). The spiro[5.6]dodecane architecture solves this by locking the molecule into a rigid 3D vector.

  • The Azepane Ring (9-aza): Projects a basic secondary amine (pKa ~9.5) that becomes protonated at physiological pH, forming a critical salt bridge with conserved aspartate residues (e.g., Asp105 in M1 mAChR or Glu172 in σ1R) [3], [4].

  • The Dithiane Ring (1,5-dithia): The bulky, electron-rich sulfur atoms act as unique hydrogen-bond acceptors and lipophilic anchors. They optimally occupy the hydrophobic sub-pockets of the mitochondria-associated endoplasmic reticulum (MAM) where σ1R resides, displacing water molecules and driving binding affinity through favorable enthalpy [1].

By utilizing 1,5-dithia-9-aza-spiro[5.6]dodecane hydrochloride as a foundational tool compound, researchers can systematically map the pharmacophore requirements for neuroprotective and pro-cognitive signaling pathways [5].

Physicochemical & Predictive ADME Profiling

To cross the BBB via passive diffusion, a tool compound must maintain a strict balance between lipophilicity and polar surface area (PSA). The physicochemical properties of 1,5-dithia-9-aza-spiro[5.6]dodecane hydrochloride make it an ideal candidate for CNS applications, avoiding the efflux pump liabilities common to larger, more flexible molecules.

PropertyValueNeurological Research Implication
Chemical Formula C₉H₁₇NS₂ • HClLow molecular weight ensures high ligand efficiency (LE).
Molecular Weight 239.83 g/mol Well below the 400 Da threshold optimal for BBB penetration.
Topological PSA ~12.0 ŲHighly lipophilic surface area; excellent passive brain penetrance.
LogP (Predicted) 2.8 - 3.1Falls within the "CNS sweet spot" (LogP 2.0–3.5) to prevent nonspecific lipid trapping.
H-Bond Donors/Acceptors 1 / 2Minimizes desolvation energy required to cross the lipid bilayer.
State at Room Temp Solid (Hydrochloride salt)Ensures long-term bench stability and high aqueous solubility for assay formulation.

Pharmacological Signaling & Experimental Workflows

Pathway cluster_0 Muscarinic M1 Pathway cluster_1 Sigma-1 Receptor Pathway Compound 1,5-Dithia-9-aza-spiro[5.6]dodecane (Tool Compound) M1 M1 mAChR (GPCR) Compound->M1 Allosteric Binding Sig1 Sigma-1 Receptor (MAM/ER) Compound->Sig1 Chaperone Modulation Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC Ca2 Ca2+ Mobilization PLC->Ca2 BiP BiP Dissociation Sig1->BiP IP3R IP3R Stabilization BiP->IP3R Neuro Neuroprotection IP3R->Neuro

Fig 1: Dual modulatory pathways of spirocyclic amines targeting M1 mAChR and Sigma-1 receptors.

Workflow Step1 Phase 1: Formulation DMSO Stock & Buffer Dilution Step2 Phase 2: Binding Assays Radioligand Displacement Step1->Step2 Validated Tool Cpd Step3 Phase 3: Functional Assays FLIPR Calcium Mobilization Step2->Step3 Affinity Confirmed Step4 Phase 4: Validation Neurotoxicity & BBB Permeability Step3->Step4 Efficacy Confirmed Step5 Data Synthesis Hit-to-Lead Optimization Step4->Step5 Safety & ADME Confirmed

Fig 2: Step-by-step experimental workflow for evaluating spirocyclic tool compounds in vitro.

Experimental Protocols

The following protocols establish a self-validating system for evaluating 1,5-dithia-9-aza-spiro[5.6]dodecane derivatives. Every assay incorporates specific reference controls to ensure the dynamic range and specificity of the readout.

Protocol 1: Tool Compound Preparation and Formulation

Causality: While the hydrochloride salt is highly water-soluble, initial dissolution in DMSO ensures complete molecular dispersion and prevents micelle formation, which can cause false positives in high-throughput screening.

  • Stock Solution: Weigh 2.40 mg of 1,5-dithia-9-aza-spiro[5.6]dodecane hydrochloride and dissolve in 1.0 mL of 100% anhydrous DMSO to create a 10 mM master stock.

  • Sonication: Sonicate in a water bath at room temperature for 5 minutes. Verify visual clarity.

  • Aqueous Dilution: For in vitro assays, perform serial dilutions in the specific assay buffer (e.g., Tris-HCl or HEPES).

  • Self-Validating Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or membrane fluidization. Include a 1% DMSO vehicle control in all subsequent assays.

Protocol 2: Radioligand Displacement Binding Assay (σ1R)

Causality: To confirm that the spirocyclic compound directly engages the target, we measure its ability to displace a known radioactive tracer. [+]-[ 3 H]pentazocine is used as it is highly selective for σ1R over σ2R [2].

  • Membrane Preparation: Homogenize guinea pig brain tissue (or use recombinant CHO cells expressing human σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 200 µg protein/well), 50 µL of [+]-[ 3 H]pentazocine (final concentration 3 nM), and 50 µL of the tool compound (concentration range: 10⁻¹⁰ to 10⁻⁵ M).

  • Reference Control: Use 10 µM Haloperidol in parallel wells to define non-specific binding (NSB).

  • Filtration: Incubate the plate at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 3: Functional Intracellular Calcium Mobilization Assay (FLIPR)

Causality: Binding affinity ( Ki​ ) does not indicate whether the compound is an agonist, antagonist, or positive allosteric modulator (PAM). Because M1 mAChRs couple to Gq proteins, their activation stimulates Phospholipase C (PLC), generating IP3 and triggering the release of intracellular Ca²⁺ [4], [5].

  • Cell Culture: Seed CHO-K1 cells stably expressing the human M1 mAChR into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (reconstituted in assay buffer containing 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition (PAM Mode): To test for allosteric modulation, inject the tool compound (10 µM) using the FLIPR (Fluorometric Imaging Plate Reader) and monitor baseline fluorescence for 3 minutes.

  • Agonist Challenge: Inject an EC₂₀ concentration of acetylcholine (ACh).

  • Self-Validating Step: Calculate the Z'-factor using an EC₁₀₀ concentration of ACh as the positive control and vehicle (1% DMSO) as the negative control. A Z'-factor > 0.5 validates the assay's robustness. An increase in the EC₂₀ ACh response in the presence of the tool compound confirms Positive Allosteric Modulator (PAM) activity.

References

  • Wang, L., et al. (2021). "The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy." International Journal of Molecular Sciences. Available at:[Link]

  • Rossi, D., et al. (2023). "A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging." Molecules. Available at:[Link]

  • Grychowska, K., et al. (2021). "Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats." Journal of Medicinal Chemistry. Available at:[Link]

  • Melancon, B. J., et al. (2013). "Spirocyclic replacements for the isatin in the highly selective, muscarinic M1 PAM ML137: the continued optimization of an MLPCN probe molecule." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Conn, P. J., et al. (2012). "Muscarinic Acetylcholine Receptor Subtypes as Potential Drug Targets for the Treatment of Schizophrenia, Drug Abuse, and Parkinson's Disease." ACS Chemical Neuroscience. Available at:[Link]

Method

handling, storage, and safety precautions for 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). A comprehensive, compound-sp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). A comprehensive, compound-specific risk assessment should be conducted by qualified personnel before handling 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride. The information herein is synthesized from available data on structurally similar compounds and general chemical safety principles.

Introduction

1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is a spirocyclic heterocyclic compound containing sulfur and nitrogen atoms. Such scaffolds are of increasing interest in medicinal chemistry and drug development due to their unique three-dimensional structures, which can provide novel interactions with biological targets. As a hydrochloride salt, the compound's solubility in aqueous media is generally enhanced, facilitating its use in biological assays and formulation studies.

These application notes provide a detailed guide on the proper handling, storage, and safety precautions for 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and Safety Precautions

Given the absence of a specific Safety Data Sheet for 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride, a cautious approach based on the known hazards of structurally similar compounds, such as other hydrochloride salts of aza-spiro compounds, is imperative.

2.1. Potential Hazards

Based on analogous compounds, 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is anticipated to have the following potential hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[1]

2.2. GHS Hazard Pictograms (Anticipated)

PictogramHazard Class
alt text Acute toxicity (oral), Skin irritation, Eye irritation, Respiratory irritation

2.3. Precautionary Statements

  • Prevention:

    • Avoid breathing dust.

    • Wash hands and face thoroughly after handling.

    • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

    • Use only in a well-ventilated area.[3]

  • Response:

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[1]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.To prevent inhalation of dust and potential respiratory irritation.[1]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the stability and integrity of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride and to ensure the safety of laboratory personnel.

4.1. Handling

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]

  • Dispensing: When weighing and dispensing the solid, avoid generating dust. Use appropriate tools and techniques to minimize aerosolization.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture. As a hydrochloride salt, it may react with strong bases to liberate the free base. The dithia moiety may be susceptible to oxidation.

4.2. Storage

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Environment: Store in a cool, dry, and well-ventilated place.[3]

  • Light: Protect from light to prevent potential degradation.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride.

5.1. Protocol for Weighing and Preparing a Stock Solution

  • Preparation: Ensure the balance is in a chemical fume hood or a ventilated enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully transfer the desired amount of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride to the weighing vessel using a clean spatula. Minimize the creation of dust.

  • Recording: Record the exact weight of the compound.

  • Dissolution: Add the desired solvent (e.g., DMSO, water, or an appropriate buffer) to the weighing vessel. As a hydrochloride salt, aqueous solubility is expected to be higher than that of the free base.

  • Mixing: Gently swirl or vortex the solution until the compound is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Transfer: Transfer the solution to a labeled storage vial.

  • Cleaning: Clean the balance and surrounding area of any residual powder.

5.2. Workflow for Introduction into a Biological Assay

cluster_prep Solution Preparation cluster_assay Assay Introduction A Weigh Compound B Dissolve in appropriate solvent (e.g., DMSO, water) A->B C Perform serial dilutions to desired concentrations B->C Stock Solution D Add diluted compound to assay plate/tube C->D E Incubate as per assay protocol D->E

Sources

Application

Application Note &amp; Protocol: Preparation of Stock Solutions for 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride

Introduction 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is a spirocyclic heterocyclic compound. Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is a spirocyclic heterocyclic compound. Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can offer novel ways to explore chemical space.[1] The accurate and reproducible preparation of stock solutions is the foundational step for any downstream experimental use, including screening, bioassays, and mechanism-of-action studies. An improperly prepared stock solution can lead to significant errors in concentration, solubility issues, and compound degradation, ultimately compromising experimental data and reproducibility.

This guide provides a comprehensive framework for the preparation, storage, and handling of stock solutions of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure scientific integrity and experimental success.

Section 1: Compound Characterization & Physicochemical Properties

Before any experimental work, it is imperative to confirm the fundamental properties of the compound. This information is critical for all subsequent calculations and handling procedures.

Authoritative Source for Compound Data The most reliable source for the molecular weight (MW) and purity of your specific lot of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is the Certificate of Analysis (CofA) provided by your chemical supplier. Do not rely on generic database values, as they may not reflect the specific salt form or purity of your material.

Table 1: Physicochemical Properties of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride

PropertyValueSource
CAS Number 947534-15-8Public Chemical Databases[2]
Molecular Formula User to Verify from CofACertificate of Analysis
Molecular Weight ( g/mol ) User to Verify from CofACertificate of Analysis
Appearance User to Determine VisuallyLaboratory Observation
Purity (%) User to Verify from CofACertificate of Analysis
Protocol: Preliminary Solubility Assessment

The choice of solvent is critical and depends on the compound's intrinsic solubility and the requirements of the downstream application. Since public solubility data for this compound is limited, a preliminary assessment is a mandatory first step.

Objective: To empirically determine the solubility of the compound in common laboratory solvents.

Materials:

  • 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride

  • Calibrated analytical balance

  • Multiple small, clear vials (e.g., 1.5 mL glass vials)

  • Calibrated micropipettes

  • Solvents:

    • Deionized Water, Sterile

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO), Anhydrous

    • Ethanol (EtOH), 200 Proof

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of the compound into several separate vials. Record the exact mass for each vial.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL of DMSO) to one of the vials to achieve a high target concentration (e.g., 10-20 mg/mL or ~50 mM, pending MW).

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulates against a dark background.

  • Assisted Dissolution: If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, particularly for DMSO, but be cautious as heat can degrade some compounds.[3]

  • Observation: If the solution is clear and free of particulates, the compound is soluble at this concentration. If particulates remain, add a known, incremental volume of solvent, vortex/sonicate again, and recalculate the concentration at which it fully dissolves.

  • Repeat: Repeat steps 2-5 for each solvent to be tested.

  • Documentation: Record all observations in a laboratory notebook. A template is provided below.

Table 2: Example Solubility Test Log

VialMass (mg)SolventSolvent Volume (mL)Final Conc. (mg/mL)Observations (Clear/Precipitate)
11.52DMSO0.1510.13Clear solution after vortexing.
21.48Water0.304.93Precipitate remains after sonication.
31.55PBS, pH 7.40.503.10Insoluble.
41.51Ethanol0.207.55Partially soluble, fine suspension.

Section 2: Principles of Stock Solution Preparation

The Rationale for Concentrated Stock Solutions

Preparing a concentrated stock solution is standard laboratory practice for several reasons:

  • Accuracy: Weighing larger quantities of a compound (e.g., several milligrams for a stock) minimizes the relative error compared to weighing microgram quantities for a single experiment.[4]

  • Stability: Concentrated solutions, particularly in anhydrous solvents like DMSO, are often more stable and less susceptible to microbial growth than dilute working solutions.[5]

  • Efficiency: A single, validated stock solution can be used to prepare multiple working solutions over time, ensuring consistency across experiments and saving significant preparation time.[6]

Solvent Selection: Balancing Solubility and Compatibility

The ideal solvent should:

  • Completely dissolve the compound at the desired stock concentration.

  • Be inert , not reacting with the compound.

  • Be compatible with the downstream assay. For cell-based assays, the final concentration of organic solvents like DMSO must be kept low (typically <0.5%) to avoid toxicity.

As a hydrochloride salt, the compound has increased potential for aqueous solubility compared to its freebase form. However, the parent molecule's hydrophobicity may still limit solubility in buffers. DMSO is a common choice for organic molecules due to its high solvating power.

G Start Start: Select Solvent SolubilityTest Perform Solubility Assessment (Protocol 1.1) Start->SolubilityTest IsAqueousSoluble Soluble in Assay Buffer (e.g., PBS) at required conc.? SolubilityTest->IsAqueousSoluble UseAqueous Prepare Stock in Aqueous Buffer IsAqueousSoluble->UseAqueous Yes IsDMSOSoluble Soluble in DMSO? IsAqueousSoluble->IsDMSOSoluble No Proceed Proceed with Experiment UseAqueous->Proceed UseDMSO Prepare Stock in DMSO IsDMSOSoluble->UseDMSO Yes Reassess Re-evaluate Solvent or Stock Concentration IsDMSOSoluble->Reassess No CheckCompatibility Is final DMSO conc. compatible with assay (e.g., <0.5%)? UseDMSO->CheckCompatibility CheckCompatibility->Proceed Yes CheckCompatibility->Reassess No

Caption: Logic diagram for selecting an appropriate solvent.

Section 3: Experimental Protocols

Molar Concentration Calculation

Accurate preparation of molar solutions requires the precise molecular weight (MW) from your supplier's Certificate of Analysis. Use the following formula:

Mass (mg) = [Desired Molarity (mol/L)] x [Final Volume (L)] x [MW ( g/mol )] x 1000 (mg/g)

For convenience with typical lab volumes:

Mass (mg) = [Desired Conc. (mM)] x [Final Volume (mL)] x [MW ( g/mol ) / 1000]

Table 3: Molar Calculation Formula & Example

ParameterSymbolExample Value
Desired ConcentrationC10 mM
Final VolumeV2 mL
Molecular WeightMW239.8 g/mol (Hypothetical)
Calculation Mass = C x V x (MW/1000) Mass = 10 x 2 x (239.8/1000) = 4.796 mg

Note: The molecular weight of 239.8 g/mol used above is purely hypothetical for calculation demonstration . You must use the value from your specific Certificate of Analysis.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (allow vial to equilibrate to room temperature before opening to prevent condensation)[3]

  • Anhydrous or molecular biology grade DMSO

  • Calibrated analytical balance

  • Weighing paper or boat

  • Appropriate size volumetric flask (Class A recommended for high accuracy) or a sterile, conical tube[4]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate Mass: Using the formula from Section 3.1 and the MW from your CofA, calculate the mass of the compound required to make your desired volume of a 10 mM solution.

  • Weigh Compound: Carefully weigh the calculated amount of the compound onto weighing paper. A good practice is to weigh out an amount close to your target, record the exact mass, and then calculate the volume of solvent needed to achieve the desired concentration.[4] This is often more accurate than trying to weigh an exact mass.

  • Transfer: Carefully transfer the weighed powder into your labeled vial or tube. Tap the weighing paper to ensure all powder is transferred. It is good practice to rinse the weighing boat with a small amount of the solvent and add it to the vial to ensure a quantitative transfer.[6]

  • Add Solvent: Add approximately 90% of the final required volume of DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex until all solid material is completely dissolved. Visually inspect to ensure no particulates remain. If needed, use brief sonication.

  • Adjust to Final Volume: Once fully dissolved, carefully add DMSO to reach the final calculated volume. If using a volumetric flask, add solvent until the bottom of the meniscus touches the calibration mark.[6]

  • Homogenize: Cap and invert the container several times (at least 10) to ensure the final solution is homogeneous.[6]

Protocol: Preparation of an Aqueous Stock Solution

Follow the same procedure as in 3.2, but substitute DMSO with the aqueous buffer of choice (e.g., sterile deionized water or PBS). Be aware that solubility may be lower in aqueous solutions. Sonication can be very effective for dissolution in aqueous media, but avoid heating unless you have confirmed the compound is heat-stable.

Section 4: Storage and Handling

Proper storage is essential to maintain the integrity and activity of the compound.

  • Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in appropriately labeled, tightly sealed vials (e.g., cryovials). This practice is critical as it minimizes the risk of contamination and prevents degradation from repeated freeze-thaw cycles.

  • Storage Temperature: Unless the supplier's datasheet specifies otherwise, store DMSO stock solutions at -20°C or -80°C for long-term stability. Aqueous solutions should also be stored frozen.[2]

  • Light Protection: Store aliquots in a light-blocking container or wrap vials in aluminum foil, as many organic compounds are light-sensitive.[2]

  • Labeling: Label every aliquot clearly with the compound name, concentration, solvent, preparation date, and your initials. Use a solvent-resistant marker.

G cluster_prep Preparation cluster_storage Storage & Handling GetCofA 1. Obtain CofA (Get MW) SolubilityTest 2. Test Solubility GetCofA->SolubilityTest Calculate 3. Calculate Mass SolubilityTest->Calculate Weigh 4. Weigh Compound Calculate->Weigh Dissolve 5. Dissolve in Solvent (Vortex/Sonicate) Weigh->Dissolve Aliquot 6. Aliquot into Single-Use Vials Dissolve->Aliquot Label 7. Label Clearly Aliquot->Label Store 8. Store at -20°C/-80°C (Protect from Light) Label->Store

Caption: End-to-end workflow for stock solution preparation.

Section 5: Quality Control and Validation

A self-validating protocol includes checks to ensure quality.

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation or cloudiness. If observed, the compound may have fallen out of solution. Try to redissolve by warming and vortexing. If it persists, the stock may be unusable.

  • Avoid Repeated Freeze-Thaw: Do not reuse an aliquot that has been thawed and left at room temperature for an extended period. Discard it to ensure experimental consistency.

  • Concentration Verification: For GMP or other highly regulated environments, analytical methods such as HPLC-UV or LC-MS may be used to verify the concentration of the stock solution against a standard curve.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available from: [Link]

  • American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. inChemistry. Available from: [Link]

  • BenchSci. How to Keep Your Lab Stockroom and Cold Reagents Organized. Available from: [Link]

  • Siau, W. Y., & Bode, J. W. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society, 136(51), 17726–17729. Available from: [Link]

Sources

Method

Unlocking New Therapeutic Avenues: The Medicinal Chemistry Potential of the 1,5-Dithia-9-aza-spiro[5.6]dodecane Scaffold

An Application Note and Protocol Guide for Researchers Abstract: The quest for novel chemical matter with enhanced therapeutic properties is a cornerstone of modern drug discovery.[1][2] Spirocyclic scaffolds have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract: The quest for novel chemical matter with enhanced therapeutic properties is a cornerstone of modern drug discovery.[1][2] Spirocyclic scaffolds have emerged as a particularly promising class of structures, offering a unique three-dimensional geometry that can lead to improved potency, selectivity, and physicochemical properties compared to their flatter aromatic counterparts.[3][4][5] This guide delves into the untapped potential of the 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride scaffold. While specific biological data for this exact compound is not yet prevalent in public-domain literature, its constituent motifs—a spirocyclic core, a dithiane ring system, and a piperidine moiety—are all well-established pharmacophores. This document provides a forward-looking perspective for researchers, outlining potential therapeutic applications, strategies for library synthesis, and detailed protocols for biological evaluation.

The Rationale: Why Investigate the 1,5-Dithia-9-aza-spiro[5.6]dodecane Scaffold?

The unique architecture of this spirocycle presents a compelling starting point for medicinal chemistry exploration. The conformational rigidity imparted by the spiro center can pre-organize appended functional groups into a favorable orientation for binding to a biological target, often leading to a significant increase in potency.[4][5] This three-dimensionality also allows for the exploration of previously un-drugged chemical space.

The key structural features of the scaffold are:

  • Spiro[5.6]dodecane Core: This defines the overall 3D shape of the molecule. The fusion of a six-membered and a seven-membered ring at a single carbon atom creates a rigid system with specific bond angles and vector projections for substituents.

  • 1,5-Dithia Moiety: The two sulfur atoms in the dithiane ring can act as hydrogen bond acceptors and engage in other non-covalent interactions. Thioethers are known to be metabolically stable and can influence the overall lipophilicity and cell permeability of a molecule.

  • 9-Aza (Piperidine) Moiety: The nitrogen atom in the piperidine ring provides a basic handle that is often crucial for interaction with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.[5] This moiety can be protonated at physiological pH, enabling potent ionic interactions.

Below is a diagram illustrating the core structure and its key components.

cluster_scaffold 1,5-Dithia-9-aza-spiro[5.6]dodecane Scaffold scaffold spiro Spirocyclic Core (3D Geometry) dithia 1,5-Dithia Moiety (H-bond Acceptor) aza 9-Aza (Piperidine) Moiety (Basic Center for Ionic Interactions)

Caption: Key Pharmacophoric Features of the Scaffold.

Potential Therapeutic Applications

Based on the known activities of related spirocyclic and heterocyclic compounds, the 1,5-Dithia-9-aza-spiro[5.6]dodecane scaffold is a promising starting point for developing modulators of several important target classes.

Central Nervous System (CNS) Disorders

The spiro-piperidine motif is a well-known privileged structure for CNS targets. For example, spiro-piperidine derivatives have been successfully developed as potent inhibitors of the influenza A virus M2 proton channel, demonstrating their ability to interact with transmembrane proteins.[6] Furthermore, the replacement of oxygen with sulfur in spirocyclic systems has been shown to modulate selectivity between serotonin (5-HT1A) and adrenergic (α1) receptors, suggesting that the dithia moiety could be used to fine-tune the pharmacological profile of CNS-active compounds.[7]

Potential Targets:

  • G-Protein Coupled Receptors (GPCRs) such as dopamine, serotonin, and opioid receptors.

  • Ion channels.

  • Monoamine transporters.

Oncology

Spirocyclic compounds are increasingly being investigated as anticancer agents.[8] Their rigid three-dimensional structures are well-suited for targeting the well-defined binding pockets of enzymes such as kinases and for disrupting protein-protein interactions. Spiro-oxindoles, for instance, have been developed as anti-inflammatory agents by inhibiting COX-2.[9] Natural products containing spirocyclic motifs have also shown potent cytotoxic activity against various cancer cell lines.[10]

Potential Targets:

  • Protein kinases.

  • Histone deacetylases (HDACs), as spiro-tetrahydroisoquinolines have shown promise as HDAC6 inhibitors.[11]

  • Protein-protein interaction surfaces (e.g., p53-MDM2).

Anti-inflammatory and Antioxidant Agents

Oxidative stress is implicated in a wide range of diseases.[12] Spirocyclic compounds have been shown to possess significant antioxidant activities.[12] The development of novel spiro thiochromene–oxindole derivatives as anti-inflammatory agents further highlights the potential of sulfur-containing spirocycles in this therapeutic area.[9]

Potential Targets:

  • Cyclooxygenase (COX) enzymes.

  • Cytokine signaling pathways.

Synthetic Strategies and Library Development

The synthesis of spirocyclic compounds can be challenging due to their complex 3D structures.[8] However, modern synthetic methodologies have made these scaffolds more accessible.[3][4] Multi-component reactions, in particular, offer an efficient way to generate libraries of diverse spirocyclic compounds.[1][8] Microwave-assisted organic synthesis can also be employed to accelerate reaction times and improve yields.[13] For the 1,5-Dithia-9-aza-spiro[5.6]dodecane scaffold, a potential synthetic approach could involve a key spirocyclization step.

The following diagram outlines a general workflow for the synthesis and screening of a library based on this scaffold.

cluster_workflow Drug Discovery Workflow start Scaffold Selection: 1,5-Dithia-9-aza-spiro[5.6]dodecane synthesis Library Synthesis (e.g., Multi-component reactions) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Binding Assays, Enzyme Assays) purification->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (Cell-based Assays) hit_id->secondary_screening sar Structure-Activity Relationship (SAR) Studies secondary_screening->sar lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A General Workflow for Library Synthesis and Screening.

Experimental Protocols

The following are generalized, exemplary protocols for the initial biological evaluation of compounds derived from the 1,5-Dithia-9-aza-spiro[5.6]dodecane scaffold.

Protocol 1: Radioligand Binding Assay for a GPCR Target (e.g., Dopamine D2 Receptor)

This protocol is designed to determine the affinity of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Spiperone for the D2 receptor).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Haloperidol).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.

  • Add 50 µL of the radioligand solution (at a concentration close to its Kd).

  • Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add 200 µL of scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each compound concentration.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., using GraphPad Prism).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

This protocol measures the ability of a test compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase enzyme.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Test compounds dissolved in DMSO.

  • Kinase assay buffer (specific to the kinase).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • White, opaque 96-well plates.

  • A plate-reading luminometer.

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 96-well plate, add 5 µL of test compound dilution.

  • Add 10 µL of a solution containing the kinase and its substrate.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Km).

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT Assay) for Anticancer Screening

This protocol assesses the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest.

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Clear, flat-bottomed 96-well plates.

  • A microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) controls.

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-only control.

  • Plot the percentage of viability against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride scaffold represents a novel and unexplored area of chemical space with significant potential for the development of new therapeutics. Its unique three-dimensional structure, combined with the presence of key pharmacophoric elements, makes it an attractive starting point for drug discovery campaigns targeting a range of diseases, including CNS disorders, cancer, and inflammatory conditions. The protocols outlined in this guide provide a solid foundation for the initial biological evaluation of compound libraries based on this promising scaffold. Future work should focus on the development of efficient and diverse synthetic routes to fully explore the structure-activity relationships around this core and to identify lead compounds for further preclinical development.

References

  • Manju, et al. (2023). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 13(36), 25336-25348. Available from: [Link]

  • F. J. J. de Kanter, et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 160-189. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Ríos-Gusman, et al. (2022). Spirocyclic derivatives as antioxidants: a review. Pharmaceuticals, 15(11), 1398. Available from: [Link]

  • K. C. Nicolaou, J. S. Chen, (2009). Synthesis of Spirocyclic Ethers. Angewandte Chemie International Edition, 48(27), 4996-5020. Available from: [Link]

  • Campos, V. R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Molecules, 27(22), 8031. Available from: [Link]

  • de la Torre, G., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals, 15(7), 789. Available from: [Link]

  • Bakr, R. B. M., et al. (2011). Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization to 1,5,9-triaza-spiro[5.5]undec-2-ene and/or spiro(piperidine-4, 2'-thieno[2,3-d]pyrimidine). ARKIVOC, 2011(2), 57-68. Available from: [Link]

  • Anane, J. (2020). "Green Synthesis of Spiro Compounds and the Phytochemical Investigation". UTRGV ScholarWorks. Available from: [Link]

  • Kumar, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. New Journal of Chemistry, 45(1), 224-234. Available from: [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold. (2023). Preprints.org. Available from: [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. Available from: [Link]

  • Wang, J., et al. (2011). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 133(32), 12834–12841. Available from: [Link]

  • Sbardella, G., et al. (2026). Spirotetrahydroisoquinoline-Based Histone Deacetylase Inhibitors as New Antifibrotic Agents: Biological Evaluation in. Journal of Medicinal Chemistry. Available from: [Link]

  • Pirona, L., et al. (2019). Further insights on C8 substituted 1-oxa-4-azaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists. Bioorganic & Medicinal Chemistry, 27(18), 115017. Available from: [Link]

  • J. M. G. Dixon, et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Medicinal Chemistry Communications. Available from: [Link]

  • Lyakhov, S. A., et al. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(18), 4218. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride

Welcome to the Technical Support Center for spirocyclic building block synthesis. 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8) is a highly valued intermediate, frequently utilized in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building block synthesis. 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8) is a highly valued intermediate, frequently utilized in the development of membrane-permeabilizing antimycobacterial agents[1].

The synthesis relies on the dithioacetalization of azepan-4-one with 1,3-propanedithiol. While mechanistically straightforward, researchers frequently report severe yield drops (often recovering <40% product) due to incomplete conversion, catalyst poisoning, or product loss during purification. This guide provides field-proven, causality-driven solutions to optimize your synthetic yield.

Mechanistic Workflow

SynthesisWorkflow A Azepan-4-one HCl (Starting Material) C Hemithioacetal Intermediate A->C Nucleophilic Attack B 1,3-Propanedithiol + p-TsOH B->C D 1,5-Dithia-9-aza- spiro[5.6]dodecane HCl (Target Product) C->D -H2O (Dean-Stark)

Fig 1: Mechanistic workflow of spiro-dithioacetalization from azepan-4-one HCl.

Troubleshooting FAQs

Q1: I am using N-Boc-azepan-4-one, but my dithioacetalization yield is poor and requires long reaction times. How can I improve this? A1: The primary issue is the multi-step penalty and steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group sterically crowds the C4 ketone, hindering the nucleophilic attack of the dithiol. Solution:Abandon the Boc-protection route. Instead, use azepan-4-one hydrochloride directly[1]. The protonated secondary amine ( NH2+​ ) acts as an "auto-protecting group." It is non-nucleophilic, meaning it will not interfere with the reaction, nor will it poison the acid catalyst. This eliminates two entire synthetic steps (protection and deprotection) and drastically improves the overall atom economy.

Q2: I am using the direct HCl salt method, but TLC shows the reaction stalls at ~60% conversion. What is failing? A2: Thioacetalization is a reversible equilibrium reaction. If the reaction stalls, water is not being efficiently removed from the system, pushing the equilibrium backward toward the ketone. Solution: Ensure you are using a Dean-Stark trap with toluene as the solvent[1]. Toluene forms an excellent low-boiling azeotrope with water. Ensure your reflux is vigorous enough that the vapor ring reaches the condenser and water actively separates in the trap.

Q3: My reaction goes to completion (ketone is consumed), but my isolated yield after aqueous workup is abysmal (<20%). Where is my product? A3: You are washing your product down the drain. 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is a highly polar, water-soluble salt. If you quench the reaction with water or perform an aqueous extraction (e.g., washing with NaHCO3​ or brine), the product will partition entirely into the aqueous layer. Solution:Do not perform an aqueous workup. The beauty of using the HCl salt in toluene is that the target spiro-hydrochloride product is highly insoluble in cold non-polar solvents. Simply cool the reaction mixture and filter the precipitated product directly.

Q4: How can I manage the severe odor and toxicity of unreacted 1,3-propanedithiol during purification? A4: 1,3-propanedithiol has a highly offensive odor and is toxic. Solution: Wash your filtered product cake with cold diethyl ether. Collect the ether filtrate (which contains the unreacted dithiol) and immediately quench it in the fume hood using an excess of aqueous sodium hypochlorite (household bleach) or 30% H2​O2​ . This oxidizes the volatile dithiol into an odorless, water-soluble sulfonic acid.

Troubleshooting Logic Tree

TroubleshootingLogic Start Issue: Low Yield of Target Product? Q1 Is starting material fully consumed? Start->Q1 A1_No Check Water Removal (Dean-Stark Trap) Q1->A1_No No (Incomplete) A1_Yes Are there multiple spots on TLC? Q1->A1_Yes Yes (Consumed) Q2 Check Amine Protection (Use HCl salt directly) A1_Yes->Q2 Yes (Side Reactions) Q3 Product lost during aqueous workup? A1_Yes->Q3 No (Clean but low mass) A3 Avoid aqueous extraction. Precipitate directly. Q3->A3 Yes

Fig 2: Troubleshooting logic tree for resolving low yields in spiro-dithioacetal synthesis.

Quantitative Data: Route Comparison

Summarized below is the quantitative performance data comparing the traditional Boc-protected pathway versus the optimized direct HCl salt methodology.

MetricTraditional Boc-Protected RouteOptimized Direct HCl Salt Route
Total Steps 3 (Protect Acetalize Deprotect)1 (Direct Acetalization)
Overall Yield 45% – 55%85% – 95%
Reaction Time ~48 hours (cumulative)12 – 16 hours
Purification Column Chromatography requiredDirect Filtration (No column needed)
Key Advantage Standardized protocol for sensitive aminesSuperior atom economy; auto-protection
Key Disadvantage High mass loss during aqueous workupsRequires strict anhydrous Dean-Stark setup
Step-by-Step Experimental Protocol

Optimized Direct Synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride

This protocol is designed as a self-validating system: by utilizing the HCl salt of the starting material, you inherently prevent catalyst poisoning, and by leveraging solvent polarity differentials, you eliminate the need for yield-destroying aqueous workups.

Materials Required:

  • Azepan-4-one hydrochloride (1.0 eq)

  • 1,3-Propanedithiol (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH· H2​O ) (0.1 eq)

  • Anhydrous Toluene (Reaction solvent)

  • Cold Diethyl Ether (Wash solvent)

Procedure:

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the system is flushed with Nitrogen ( N2​ ) to prevent oxidation of the dithiol.

  • Reagent Addition: To the flask, add azepan-4-one hydrochloride (10.0 mmol, 1.49 g) and suspend it in anhydrous toluene (50 mL).

  • Catalyst & Thiol Introduction: Add 1,3-propanedithiol (20.0 mmol, 2.0 mL) followed by the acid catalyst, p-TsOH· H2​O (1.0 mmol, 0.19 g)[1]. Causality Note: p-TsOH is chosen over Lewis acids like BF3​⋅Et2​O because it is highly stable at reflux temperatures and efficiently protonates the ketone oxygen to drive electrophilicity.

  • Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux (oil bath at ~125 °C). The mixture will gradually become homogeneous. Maintain reflux for 12 to 16 hours. Monitor the Dean-Stark trap; the reaction is complete when water droplets cease to accumulate.

  • Direct Precipitation (Crucial Step): Remove the flask from the heat source. As the toluene cools to room temperature, the target 1,5-dithia-9-aza-spiro[5.6]dodecane hydrochloride will spontaneously crystallize out of solution due to its high polarity. Place the flask in an ice bath (0 °C) for 1 hour to maximize precipitation.

  • Filtration and Washing: Filter the white to off-white precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold diethyl ether (3 × 20 mL). Causality Note: The ether wash removes all traces of the lipophilic unreacted 1,3-propanedithiol and toluene, leaving only the pure spiro-hydrochloride salt.

  • Drying: Transfer the solid to a vacuum desiccator or vacuum oven (40 °C) and dry for 4 hours to afford the pure product.

Sources

Optimization

Technical Support Center: Optimizing Spirocyclization of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with spirocyclic scaffolds. Here, we provide field-proven methodologies, mec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with spirocyclic scaffolds. Here, we provide field-proven methodologies, mechanistic insights, and troubleshooting protocols for the synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8)[1].

Mechanistic Pathway & Workflow

The synthesis of the 1,5-dithia-9-aza-spiro[5.6]dodecane core relies on the dithioacetalization of an azepan-4-one derivative (typically N-Boc-azepan-4-one) using 1,3-propanedithiol. This transformation is driven by Lewis or Brønsted acid catalysis. Understanding the causality of the intermediate states—specifically the formation of the highly reactive thionium ion—is critical for troubleshooting stalled reactions or side-product formation[2].

Mechanism A 1. N-Boc-Azepan-4-one (Starting Ketone) B 2. Activated Ketone (Lewis Acid Complex) A->B BF3·OEt2 C 3. Hemithioacetal Intermediate B->C + 1,3-Propanedithiol D 4. Thionium Ion Intermediate C->D - H2O E 5. N-Boc-Spiro-Dithioacetal (Cyclized Scaffold) D->E Intramolecular Cyclization F 6. 1,5-Dithia-9-aza- spiro[5.6]dodecane HCl (Final Product) E->F HCl/Dioxane (Deprotection)

Mechanistic pathway of spirocyclization from N-Boc-azepan-4-one to the final hydrochloride salt.

Validated Experimental Protocol (SOP)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with built-in analytical checkpoints.

Step 1: Spiro-Dithioacetalization
  • Preparation : In an oven-dried flask under argon, dissolve N-Boc-azepan-4-one (1.0 eq, 10 mmol) and 1,3-propanedithiol (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Activation : Cool the mixture to 0 °C using an ice bath. Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq, 15 mmol). Causality Note: The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity to facilitate the initial thiol attack[2].

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Checkpoint 1 : Monitor via TLC (Hexane:EtOAc 7:3). The starting ketone should be completely consumed. Stain the TLC plate with KMnO₄; the spiro-dithioacetal product will immediately appear as a bright yellow spot on a purple background due to rapid oxidation of the sulfur atoms.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the N-Boc protected intermediate.

Step 2: Deprotection to Hydrochloride Salt
  • Cleavage : Dissolve the purified N-Boc intermediate in a minimum volume of anhydrous DCM. Cool to 0 °C and add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Isolation : Concentrate the mixture under reduced pressure. Triturate the resulting crude residue with anhydrous diethyl ether.

  • Validation Checkpoint 2 : The product should precipitate as a fine white powder. Confirm the structure via LCMS; the free base should exhibit an [M+H]⁺ peak at m/z 204.1 (C₉H₁₇NS₂).

  • Storage : Dry immediately under high vacuum over P₂O₅ and store under argon to prevent deliquescence.

Optimization Parameters & Quantitative Data

The table below synthesizes field-proven reaction conditions for the spirocyclization step, allowing you to select the optimal parameters based on your scale and equipment availability.

Catalyst / AcidSolventTemp (°C)Additive / MethodTypical YieldCausality / Mechanistic Observation
BF₃·OEt₂ (1.5 eq) DCM0 to 25None85 – 92%Standard Lewis acid activation; fast kinetics and clean conversion[2].
p-TsOH (0.1 eq) Toluene110Dean-Stark Trap78 – 85%Brønsted acid; continuous physical removal of water drives the equilibrium forward. Ideal for scale-up[3].
I₂ (10 mol%) CHCl₃25None80 – 88%Mild alternative; acts as a soft Lewis acid, avoiding the harshness of BF₃.
BF₃·OEt₂ (1.5 eq) DCM25None (High Conc. >0.5M)< 50%High concentration favors intermolecular oligomerization over intramolecular spirocyclization.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Reaction Yield < 50% Analysis Conduct LCMS / TLC Analysis Start->Analysis Path1 Starting Material Remains Analysis->Path1 Path2 Polymeric Side Products Found Analysis->Path2 Sol1 Equilibrium Stalled: Add 4Å MS or use Dean-Stark Path1->Sol1 Water Accumulation Sol2 Catalyst Deactivated: Increase Lewis Acid Equivalents Path1->Sol2 Poor Activation Sol3 Intermolecular Reaction: Increase Dilution (≤ 0.2 M) Path2->Sol3 Concentration Too High

Troubleshooting workflow for resolving low spirocyclization yields and side-product formation.

Q1: My reaction stalls at ~50% conversion with starting material remaining. How do I drive it to completion?

A: Causality: Dithioacetalization is a condensation reaction that produces one equivalent of water. Because it is an equilibrium process, accumulated water will stall the forward reaction and can deactivate Lewis acid catalysts like BF₃·OEt₂. Solution: If running the reaction at room temperature in DCM, add activated 4Å molecular sieves to sequester the water. If scaling up, switch to the p-TsOH/Toluene method and use a Dean-Stark apparatus to physically distill the water out of the reaction matrix[3].

Q2: I am observing significant oligomeric/polymeric side products by LCMS.

A: Causality: The intermediate thionium ion is highly electrophilic. If the reaction concentration is too high, the unreacted thiol terminus of a neighboring molecule will attack the thionium ion faster than the intramolecular thiol terminus, leading to intermolecular polymerization. Solution: Run the reaction at a higher dilution (strictly ≤ 0.2 M). High dilution kinetically favors the intramolecular cyclization step necessary to form the spiro[5.6]dodecane ring system.

Q3: The final hydrochloride salt is extremely hygroscopic and turns into a sticky gum on the bench.

A: Causality: The secondary azepane nitrogen in the spiro system is highly basic. Its hydrochloride salt readily absorbs atmospheric moisture, leading to deliquescence. Solution: Do not expose the final salt to ambient air for prolonged periods. Precipitate the salt using anhydrous ethereal HCl, filter rapidly under a stream of dry argon, and dry immediately under high vacuum over a desiccant (like P₂O₅). Store the final compound in a tightly sealed desiccator.

Q4: How can I manage the severe odor of 1,3-propanedithiol during this synthesis?

A: Causality: Low molecular weight dithiols are highly volatile and possess an extremely low odor threshold (detectable at parts-per-billion levels). Solution: Perform all operations inside a high-flow fume hood. Quench all glassware, syringes, and aqueous waste with a strong oxidizing agent—such as household bleach (sodium hypochlorite) or aqueous KMnO₄. This rapidly oxidizes the volatile thiols into odorless sulfonic acids. Alternatively, researchers have developed odorless equivalents, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which can be utilized for chemoselective thioacetalization in specialized cases[4].

References

  • Guidechem. "1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride 947534-49-8" (Database entry containing related CAS 947534-15-8). 1[1]

  • National Institutes of Health (PMC). "Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity." 3[3]

  • ACS Omega. "Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2." 2[2]

  • The Journal of Organic Chemistry. "Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent." 4[4]

Sources

Troubleshooting

stability issues and degradation of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride in solution

Welcome to the technical support guide for 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide in-depth insights and pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability and degradation of this compound in solution. As a molecule incorporating a tertiary amine, a spirocyclic system, and a dithiane (thioacetal) moiety, its behavior in various experimental conditions can be complex. This guide is structured to help you anticipate and resolve potential challenges.

Overview of Chemical Stability

1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride possesses several functional groups that influence its stability profile. The primary sites susceptible to degradation are the two thioether linkages within the dithiane ring and the tertiary amine. The spirocyclic core itself is generally robust, but the reactivity of these heteroatoms dictates the molecule's stability under common laboratory and physiological conditions.

The main degradation pathways to consider are:

  • Oxidation: The sulfur atoms of the dithiane ring are susceptible to oxidation, forming sulfoxides and subsequently sulfones. The tertiary amine can also be oxidized to an N-oxide.

  • Hydrolysis: While dithianes are relatively stable to hydrolysis compared to their oxygen acetal counterparts, they can undergo ring-opening under certain oxidative and/or acidic conditions.

Understanding these potential transformations is key to designing robust experiments and interpreting unexpected results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride.

Q1: I am observing a gradual loss of my compound in an aqueous buffer (pH 7.4) at room temperature. What is the likely cause?

A1: The most probable cause is the oxidation of the thioether groups. Thioethers are known to be susceptible to oxidation, a process that can be accelerated by dissolved oxygen in aqueous buffers, especially at neutral to slightly alkaline pH.[1] The sulfur atoms can be oxidized to form sulfoxides, which are more polar and will have a different retention time in reverse-phase HPLC.

Q2: My HPLC chromatogram shows several new, more polar peaks after storing my sample in solution for 24 hours. What could these be?

A2: The appearance of more polar species is a classic sign of degradation. Given the structure of the molecule, these new peaks are likely one or more of the following, in order of probability:

  • Mono- and Di-sulfoxides: Oxidation of one or both sulfur atoms will significantly increase the polarity of the molecule.

  • N-oxide: Oxidation of the tertiary amine to an N-oxide is also a common metabolic and chemical degradation pathway.[2]

  • Hydrolysis Products: If the experimental conditions are harsh (e.g., strongly acidic with an oxidizing agent present), you might be observing the cleavage of the dithiane ring.[3][4]

Using LC-MS is the most effective way to get a preliminary identification of these degradants by determining their molecular weights.[2]

Q3: Is the compound sensitive to light?

A3: While specific photostability data for this molecule is not available, thioethers can be involved in photochemical reactions, and proximity to a chromophore can affect photostability.[5][6] As a general precaution, it is advisable to protect solutions of the compound from prolonged exposure to direct light, especially UV light, by using amber vials or covering the container with aluminum foil.

Q4: What is the optimal pH range for storing solutions of this compound for short-term use?

A4: For maximal stability against oxidation, slightly acidic conditions (pH 4-6) are generally preferable for thioethers, as the protonated form is less susceptible to oxidation.[1] Since the compound is a hydrochloride salt, dissolving it in neutral water will result in a slightly acidic solution, which is beneficial for stability. Avoid alkaline conditions (pH > 8) as this can increase the rate of thioether oxidation.

Q5: I need to use an oxidizing agent in my experiment. Will this degrade my compound?

A5: Yes, it is highly likely. Strong oxidizing agents like hydrogen peroxide, peroxyacids, or even hypochlorite will rapidly oxidize the thioether moieties.[7] If an oxidation step is necessary for another part of your experimental system, you must consider that the 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride will also be affected. A control experiment to quantify the extent of its degradation under your specific oxidative conditions is essential.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and resolving stability issues.

Issue: Inconsistent Potency or Unexpected Biological Results

If you are observing variable results in your assays, it could be due to the degradation of the compound in your experimental media.

Diagnostic Workflow

A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B C Analyze Stock Solution by HPLC/LC-MS (T=0) B->C D Incubate Aliquot in Experimental Medium C->D E Analyze Sample at Various Time Points D->E F Compare T=X to T=0 E->F G >5% Degradation? F->G H YES: Compound is Unstable G->H Yes I NO: Investigate Other Experimental Variables G->I No J Optimize Conditions (e.g., fresh solutions, lower temp, protect from light) H->J

Caption: Workflow for diagnosing compound instability.

Corrective Actions
  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of the compound immediately before use.[1]

  • Degas Buffers: If working in aqueous solutions for extended periods, degas the buffer to remove dissolved oxygen, which can contribute to oxidation.

  • Control pH: Ensure your experimental medium is within a suitable pH range (ideally slightly acidic to neutral).

  • Include a Chelating Agent: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like EDTA to your buffers can sometimes improve stability.

Issue: Appearance of Unknown Peaks in Chromatography

The presence of new peaks indicates the formation of degradation products. The goal is to identify these and modify conditions to prevent their formation.

Potential Degradation Pathways & Products

The primary degradation pathways are oxidation and, under more strenuous conditions, hydrolysis of the dithiane ring.

Parent 1,5-Dithia-9-aza-spiro[5.6]dodecane (Parent Compound) Oxidation Oxidation (H₂O₂, Air, Light) Parent->Oxidation Hydrolysis Oxidative Hydrolysis (e.g., NBS, H₂O₂/I₂) Parent->Hydrolysis Sulfoxide Monosulfoxide (+16 amu) Oxidation->Sulfoxide Primary N_Oxide N-Oxide (+16 amu) Oxidation->N_Oxide Possible RingOpened Ring-Opened Carbonyl (Hydrolysis Product) Hydrolysis->RingOpened Harsh Conditions Disulfoxide Disulfoxide (+32 amu) Sulfoxide->Disulfoxide Secondary

Caption: Plausible degradation pathways for the compound.

Protocol for a Mini Forced Degradation Study

Forced degradation studies are essential for understanding a molecule's inherent stability.[2][8] This protocol is a simplified version to quickly identify major degradants.

Objective: To generate and identify the primary degradation products of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride.

Materials:

  • 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in water or a suitable organic solvent.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Incubation: Store all solutions at 40-60°C for 24 hours. Protect from light.

  • Sample Preparation for Analysis:

    • At t=0, 4, 8, and 24 hours, withdraw an aliquot (e.g., 100 µL) from each condition.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

  • Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the parent peak to ensure primary degradants are observed.[2][8]

Data Interpretation:

Stress ConditionExpected Degradation PathwayLikely Degradant Properties
Acidic (HCl) Generally stable, potential for slow hydrolysis if oxidizing species are present.Minimal change expected unless heated for extended periods.
Basic (NaOH) Increased rate of oxidation.Formation of sulfoxides.
Oxidative (H₂O₂) Rapid oxidation of thioethers.Major peaks corresponding to mono- and di-sulfoxides.
Thermal Acceleration of oxidation and other pathways.Similar profile to oxidative degradation, but potentially other minor products.
Photolytic Photochemical oxidation or rearrangement.May generate unique degradants not seen under other conditions.

Recommended Storage and Handling

To ensure the integrity of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride, follow these guidelines.

ConditionSolid FormIn Solution
Temperature Store at 2-8°C.Prepare fresh. If short-term storage is needed, store at 2-8°C for no more than 24 hours. For longer storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Atmosphere Store in a tightly sealed container.[9][10][11]Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
Light Protect from light.Use amber vials or wrap containers in foil.[5]
pH (for solutions) N/AMaintain at a slightly acidic pH (4-6) for optimal stability.
Solvent N/AUse high-purity, degassed solvents. Avoid solvents containing peroxides (e.g., aged THF or ether).

References

  • CTZ007 Safety Data Sheet.
  • Kühn, C., et al. (2017). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS analysis. ResearchGate. [Link]

  • Liu, J., et al. (2025). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. PMC. [Link]

  • Carl ROTH. (2024). Safety data sheet. [Link]

  • Mark, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Nicewicz, D., et al. (2021). α-Heteroarylation of Thioethers via Photoredox and Weak Brønsted Base Catalysis. Organic Letters. [Link]

  • Zhang, Y., et al. (2025). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. ResearchGate. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • De, S., et al. (2021). Thiol–Thioester Exchange Reactions in Precursors Enable pH-Triggered Hydrogel Formation. Biomacromolecules. [Link]

  • Kiselar, J., & Toth, M. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Gold, B., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. PMC. [Link]

  • Kirby, J., et al. (2026). Investigation of the pH Effects on the Formation of Methylated Thio-Arsenicals, and the Effects of pH and Temperature on Their Stability. ResearchGate. [Link]

  • Patel, A. K., et al. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Liu, Y., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC. [Link]

  • D'Andrea, P., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]

  • Amick, A. W. (2017). Development of LC-MS and degradation techniques for the analysis of fungal-derived chitin. [Link]

  • Zabolotnyi, D., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Miyamoto, J. (1976). Degradation, metabolism and toxicity of synthetic pyrethroids. PMC. [Link]

  • Wakefield, C. J., & Waring, D. R. (1975). Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. Journal of Chromatographic Science. [Link]

  • Stolt, M., et al. (2022). Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. Biomacromolecules. [Link]

  • EMBL-EBI. azaspiro compound (CHEBI:35624). [Link]

  • Zhang, M., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

  • Yuan, Z., et al. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • Staszewska-Krajewska, O., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. PMC. [Link]

  • Zare, A., et al. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. PMC. [Link]

  • Stepan, A. F., et al. (2016). Approach to Heterospirocycles for Medicinal Chemistry. PMC. [Link]

  • Jin, Y.-S., et al. (2009). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]

  • Zacharias, C. G., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

  • Patani, G. A., & LaVoie, E. J. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Link]

  • Nakata, M. 1,3-Dithianes are versatile intermediates in organic synthesis. They are used as an inter- mediate of desulfurization. [Link]

  • Radjenović, J., et al. (2009). The removal and degradation of pharmaceutical compounds during membrane bioreactor treatment. [Link]

  • Tanimura, M., et al. (2015). Testing the degradation effects of three reagents on various antineoplastic compounds. [Link]

  • MDPI. Special Issue : New Analytical Techniques and Methods in Pharmaceutical Science. [Link]

  • El-Didamony, A. M., et al. (2016). Green analytical methods for simultaneous determination of compounds having relatively disparate absorbance; application to antibiotic formulation of azithromycin and levofloxacin. PMC. [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride

Welcome to the technical support center for the synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this valuable spirocyclic scaffold. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Overview of the Synthetic Pathway

The synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is typically achieved through a two-step process. The first step involves the formation of a dithiane ring by reacting a protected 4-piperidone derivative with 1,3-propanedithiol. The subsequent step involves the deprotection of the amine and the formation of the hydrochloride salt.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Part 1: Dithiane Formation

Question 1: My dithiane formation reaction is sluggish and gives a low yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the formation of the 1,5-Dithia-9-aza-spiro[5.6]dodecane precursor are a common hurdle, often attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Causality: The reaction between a ketone and a dithiol to form a dithiane is a reversible equilibrium.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials. Additionally, the steric hindrance of the spirocyclic ketone can slow down the reaction rate.[1] The quality of reagents and the choice of catalyst are also critical.[1]

  • Troubleshooting & Optimization:

    • Reagent Quality: Ensure that N-Boc-4-piperidone is of high purity and that the 1,3-propanedithiol is fresh, as it can oxidize over time. Solvents should be anhydrous.[1]

    • Catalyst Choice and Loading: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid catalyst for this transformation.[2] If the reaction is slow, a modest increase in catalyst loading can be beneficial. However, excessive amounts can lead to side reactions.

    • Water Removal: On a larger scale, the removal of water is crucial to drive the reaction to completion. The use of a Dean-Stark apparatus is highly recommended.[1]

    • Reaction Temperature and Time: For sterically hindered ketones, increasing the reaction temperature may be necessary.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Question 2: I am observing significant side product formation during the dithiane formation step. What are these side products and how can I minimize them?

Answer:

Side product formation is a common challenge, particularly in the presence of strong Lewis acids like BF₃·OEt₂.

  • Causality: The primary side products often arise from the reactivity of the carbocation intermediate formed during the reaction. These can include oligomerization of the starting materials or reactions with the solvent. Over-alkylation can also occur if there are reactive electrophiles present.[3]

  • Troubleshooting & Optimization:

    • Control of Reaction Conditions: Maintain a consistent and appropriate reaction temperature. The slow, controlled addition of the catalyst can help to minimize the concentration of reactive intermediates at any given time.

    • Milder Catalysts: If side reactions persist, consider screening milder catalysts. Alternatives such as p-toluenesulfonic acid (p-TsOH) or iodine can be effective for dithiane formation and may offer improved selectivity.[4]

Part 2: Deprotection and Salt Formation

Question 3: The Boc deprotection of the dithiaspirocycle is incomplete or results in degradation of my product. How can I improve this step?

Answer:

The lability of the dithiane group under certain acidic conditions can complicate the Boc deprotection.

  • Causality: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[5][6] However, strong acids can also lead to the cleavage of the dithiane ring. Finding the right balance between efficient deprotection and product stability is key.

  • Troubleshooting & Optimization:

    • Acid Selection and Stoichiometry: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection.[5] However, for substrates sensitive to strong acids, using a solution of HCl in an organic solvent (e.g., dioxane or methanol) can be a milder alternative.[7] It is crucial to use a stoichiometric amount of acid to avoid excess acidity that could promote side reactions.

    • Reaction Monitoring: Closely monitor the deprotection by TLC or LC-MS to ensure the reaction is stopped as soon as the starting material is consumed.

    • Alternative Deprotection Methods: For particularly sensitive substrates, non-acidic deprotection methods could be explored, though they are less common for Boc groups.

Question 4: I am having difficulty isolating a pure, crystalline hydrochloride salt of the final product. What are the best practices for salt formation and purification?

Answer:

The physical properties of amine hydrochloride salts can present challenges during isolation and purification.

  • Causality: Amine hydrochloride salts can sometimes be hygroscopic or form oils instead of crystalline solids.[8] The choice of solvent for the salt formation and subsequent crystallization is critical to obtaining a pure, solid product.

  • Troubleshooting & Optimization:

    • Controlled Salt Formation: After deprotection, the free amine can be isolated first and then converted to the hydrochloride salt. This is achieved by dissolving the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and ether) and adding a stoichiometric amount of a solution of HCl in the same or a miscible solvent.[9]

    • Crystallization Solvent System: The key to successful crystallization is to find a solvent system where the hydrochloride salt has low solubility at room temperature but is soluble at elevated temperatures.[3][10] Experiment with different solvent mixtures to induce crystallization.

    • Purification by Recrystallization: If the initial salt is impure, recrystallization is an effective purification method.[3] Dissolve the salt in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly to form pure crystals.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 1,5-Dithia-9-azaspiro[5.6]dodecane-9-carboxylate
  • To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a flask equipped with a Dean-Stark apparatus, add 1,3-propanedithiol (1.1-1.2 equivalents).

  • Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) (e.g., 0.1-0.3 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride
  • Dissolve the purified tert-butyl 1,5-Dithia-9-azaspiro[5.6]dodecane-9-carboxylate (1 equivalent) in a minimal amount of an anhydrous solvent such as dichloromethane or dioxane.

  • Cool the solution to 0 °C and add a solution of hydrochloric acid in dioxane (e.g., 4M) or another suitable solvent dropwise.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Presentation

StepParameterRecommended ConditionRationale
Dithiane Formation CatalystBF₃·OEt₂ or p-TsOHEfficiently catalyzes the reaction.[2][4]
SolventDichloromethane or TolueneAnhydrous conditions are crucial.[1]
TemperatureReflux with Dean-StarkTo drive the equilibrium by removing water.[1]
Boc Deprotection ReagentHCl in Dioxane or TFA in DCMEffective for Boc removal.[5][7]
Temperature0 °C to Room TemperatureTo control the reaction rate and minimize side reactions.
Salt Formation ReagentHCl in a suitable organic solventFor controlled precipitation of the hydrochloride salt.[9]
Purification MethodCrystallization/RecrystallizationTo obtain a high-purity final product.[3][10]

Visualizations

Synthesis_Workflow A N-Boc-4-piperidone + 1,3-propanedithiol B Dithiane Formation (BF3.OEt2, Reflux) A->B C tert-butyl 1,5-Dithia-9-azaspiro[5.6] dodecane-9-carboxylate B->C D Boc Deprotection (HCl/Dioxane) C->D E 1,5-Dithia-9-aza-spiro[5.6] dodecane Hydrochloride D->E Troubleshooting_Logic cluster_dithiane Dithiane Formation Issues cluster_deprotection Deprotection & Salt Formation Issues A Low Yield A1 Check Reagent Purity A->A1 A2 Optimize Catalyst Loading A->A2 A3 Ensure Water Removal A->A3 B Side Products B1 Control Temperature B->B1 B2 Consider Milder Catalyst B->B2 C Incomplete Deprotection/ Degradation C1 Optimize Acid Stoichiometry C->C1 C2 Monitor Reaction Closely C->C2 D Poor Salt Crystallization D1 Controlled Salt Formation D->D1 D2 Screen Crystallization Solvents D->D2

Caption: Troubleshooting decision tree for the synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533860, Boron trifluoride diethyl etherate. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Baruch College. (n.d.). Experiment 5: Purification by Crystallization. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Download Scientific Diagram]. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of hydrochloride salt. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered dithianes as nucleophile precursors. [Download Scientific Diagram]. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Org. Synth. 1970, 50, 66. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1S-(−)-1,3-Dithiane 1-oxide. Org. Synth. 1996, 73, 20. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
  • National Center for Biotechnology Information. (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PubChem. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. [PhD thesis, University of Glasgow]. Retrieved from [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. [Download Scientific Diagram]. Retrieved from [Link]

  • YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 23). New synthesis of tetraoxaspirododecane-diamines and tetraoxazaspirobicycloalkanes. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclododecyl Mercaptan. Org. Synth. 1980, 59, 147. Retrieved from [Link]

  • Reddit. (2025, November 21). α-Halogenation a hindered ketone, struggling with silyl enol ether formation. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2015, January 1). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Boron trifluoride etherate in organic synthesis. Retrieved from [Link]

  • ResearchGate. (2015, March 22). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]

  • MedCrave online. (2019, January 21). Boron trifluoride etherate in organic synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 24). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. PubChem. Retrieved from [Link]

  • Anane, J. (2022). Green Synthesis of Spiro Compounds and the Phytochemical Investigation. [Master's thesis, The University of Texas Rio Grande Valley]. ScholarWorks @ UTRGV. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 5). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubChem. Retrieved from [Link]

  • ResearchGate. (2026, March 2). Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization to 1,5,9-triaza-spiro[5.5]undec-2-ene and/or spiro(piperidine-4, 2'-thieno[2,3-d]pyrimidine). Retrieved from [Link]

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Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride

As a Senior Application Scientist, I've designed this technical support center to provide you with both the strategic rationale and the practical steps for enhancing the solubility of 1,5-Dithia-9-aza-spiro[5.6]dodecane...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with both the strategic rationale and the practical steps for enhancing the solubility of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride. We will address common challenges to ensure the reliability and reproducibility of your biological assays.

This guide is structured to walk you through a logical progression, from initial stock solution preparation to advanced troubleshooting of precipitation issues in your final assay medium.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of your spirocyclic compound.

Question 1: What is the best starting solvent for my 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride stock solution?

Answer: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for most non-aqueous soluble compounds.[1][2] Spirocyclic compounds, due to their rigid, three-dimensional structure, often exhibit poor aqueous solubility, and DMSO is a powerful solvent for a wide range of organic molecules.[3][4] However, it is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO to minimize the final concentration of DMSO in your aqueous biological medium, as DMSO can have cytotoxic effects at higher concentrations.[5][6]

Question 2: My compound is a hydrochloride salt. Shouldn't it be water-soluble?

Answer: While forming a hydrochloride salt is a common and effective strategy to increase the aqueous solubility of basic compounds, it does not guarantee complete solubility in all aqueous buffers, especially at high concentrations.[7][8] The solubility of a salt is influenced by the overall structure of the molecule, temperature, and the pH and composition of the buffer.[2][9] The spirocyclic core of your molecule may still possess significant hydrophobicity that limits its solubility.[10]

Question 3: What is the maximum concentration of DMSO my cells can tolerate?

Answer: The cellular tolerance to DMSO is cell-line dependent and should be empirically determined. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] However, for sensitive cell lines or long-term incubation assays, it is best to keep the final DMSO concentration at or below 0.1%.[5] It's also important to be aware that even at non-toxic concentrations, DMSO can have off-target effects on signaling pathways.[11] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your test conditions, but without the compound.[1]

Question 4: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What's happening?

Answer: This phenomenon is commonly referred to as "solvent shock" or "crashing out".[1][12] Your compound is highly soluble in the concentrated DMSO stock but becomes insoluble when rapidly diluted into the aqueous medium, where DMSO's solubilizing power is diminished. This leads to the formation of a precipitate. To mitigate this, you can try several strategies outlined in the troubleshooting section below, such as lowering the final concentration, pre-warming the media, and adding the stock solution dropwise while vortexing.[1][12]

Question 5: Are there alternatives to DMSO if my assay is sensitive to it?

Answer: Yes, several alternatives can be considered. Water-miscible organic co-solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs, e.g., PEG400) can be used.[][14] For some compounds, adjusting the pH of the buffer can significantly increase solubility, especially for ionizable molecules like your hydrochloride salt.[2][] Another powerful technique is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their apparent aqueous solubility.[15][16][17] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[1][18][19]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues you might encounter.

Problem Probable Cause Recommended Solution & Explanation
Precipitate forms immediately upon adding DMSO stock to aqueous media. Solvent Shock / Exceeding Solubility Limit 1. Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.[12] 2. Modify Dilution Technique: Pre-warm your aqueous medium to 37°C.[1] Add the DMSO stock solution dropwise to the vortexing medium to ensure rapid and uniform mixing, avoiding localized high concentrations.[12] 3. Increase Co-solvent Concentration: If your cells tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility.[1]
Solution is initially clear but precipitate forms over time during incubation. Poor Compound Stability / Interaction with Media Components 1. Evaluate pH Stability: Cell metabolism can alter the pH of the medium over time.[12] Ensure your medium has a robust buffering system. 2. Check for Serum Interactions: If using a serum-containing medium, your compound might be binding to proteins and precipitating. Try reducing the serum concentration or using a serum-free medium if possible for your cell line.[1][12] 3. Temperature Effects: Some compounds are less stable or soluble at 37°C over extended periods.[12] This is an intrinsic property of the compound and may require a different solubilization strategy.
Inconsistent results or lower-than-expected potency. Inaccurate Stock Concentration / Compound Degradation 1. Stock Solution Integrity: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to come out of solution.[1] Before use, visually inspect the thawed stock for any precipitation. If present, warm gently and vortex to redissolve. If it does not redissolve, prepare a fresh stock solution.[1] 2. Verify Stock Concentration: Ensure accurate weighing and volumetric measurements when preparing stock solutions.[20][21] 3. Assess Stock Stability: Check for recommendations on the long-term stability of the compound in the chosen solvent.[22]
Cell toxicity observed even at low compound concentrations. Co-solvent Toxicity / Compound's Intrinsic Toxicity 1. Run a Vehicle Control: Always include a vehicle control (media + co-solvent) to differentiate between the toxicity of your compound and the solvent system.[1] 2. Lower Co-solvent Concentration: If the vehicle control shows toxicity, you must reduce the final co-solvent concentration. This may necessitate preparing a higher concentration stock solution or switching to a less toxic solubilization method like cyclodextrins.[5][6]
Part 3: Experimental Protocols & Workflows

Here are detailed, step-by-step methodologies for key procedures discussed in this guide.

This protocol provides a standard procedure for preparing a concentrated stock solution.

  • Calculate Required Mass: Determine the molecular weight (MW) of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride.

    • Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)

    • Example for 1 mL (0.001 L) with a hypothetical MW of 250 g/mol : Mass = 10 * 250 * 0.001 = 2.5 mg

  • Weighing: Aseptically weigh the calculated mass of the compound using a calibrated analytical balance.[21]

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 1 mL).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[1]

  • Inspection & Sterilization: Visually inspect the solution to ensure it is clear and free of particulates. If needed for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.[1]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C as recommended for the compound's stability.[1][23]

This protocol is for situations where DMSO is not suitable or when aqueous solubility is very low.

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). This is a common concentration used for solubilization.[1][15]

  • Add Compound: Add the powdered 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride to the HP-β-CD solution at the desired final concentration.

  • Complexation: Vortex the mixture vigorously. The formation of the inclusion complex can be facilitated by incubating the mixture at 37°C for 1-2 hours with intermittent vortexing or by sonication.[15]

  • Clarification & Sterilization: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound. Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Usage: This solution can now be used as your stock for further dilutions into the final assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD.

Part 4: Visualization of Workflows

The following diagrams illustrate the decision-making process for troubleshooting and experimental setup.

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound in 100% DMSO dilute Dilute to Final Concentration in Aqueous Medium start->dilute observe Observe for Precipitation dilute->observe clear Solution is Clear Proceed with Assay (Include Vehicle Control) observe->clear No precipitate Precipitate Forms observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 1. Lower Final Concentration troubleshoot->option1 option2 2. Optimize Dilution (Warm Media, Slow Addition) troubleshoot->option2 option3 3. Use Cyclodextrin (HP-β-CD) troubleshoot->option3 option4 4. Try Alternative Co-solvent (e.g., Ethanol, PEG400) troubleshoot->option4

Caption: Decision workflow for troubleshooting compound precipitation.

Stock_Preparation_Workflow weigh 1. Calculate & Weigh Compound dissolve 2. Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve solubilize 3. Vortex / Gentle Warming (37°C) dissolve->solubilize inspect 4. Visually Inspect for Clarity solubilize->inspect filter 5. Sterile Filter (0.22 µm) inspect->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Standard workflow for preparing a sterile stock solution.

References

  • Vertexa, I. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • IJRAR.org. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Taylor & Francis Online. (2008, October 10). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
  • Journal of Mountain Research. (2021, April 16). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • MDPI. (2021, March 10). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery.
  • Pharmaceutical Technology. (2026, February 5). Physicochemical Approaches to Enhancing Oral Absorption.

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Reference Data & Comparative Studies

Validation

Pharmacokinetic Profiling of Spirocyclic Scaffolds: A Comparative Guide to 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride and Its Analogs

Introduction: Escaping "Flatland" in Drug Discovery Modern drug discovery has increasingly transitioned away from planar, sp²-hybridized aromatic systems toward structurally complex, sp³-rich three-dimensional architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Drug Discovery

Modern drug discovery has increasingly transitioned away from planar, sp²-hybridized aromatic systems toward structurally complex, sp³-rich three-dimensional architectures. Spirocyclic scaffolds—characterized by two rings sharing a single quaternary carbon—are at the forefront of this paradigm shift[1]. By enforcing rigid conformational restriction, spirocycles minimize the entropic penalty associated with target binding while fundamentally optimizing the physicochemical and pharmacokinetic (PK) landscape of the molecule[2].

Among these architectures, the azaspiro[5.6]dodecane system (comprising a 7-membered azepane ring spiro-fused to a 6-membered ring) represents a highly versatile pharmacophore. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride against its heteroatom alternatives: the dioxa, oxa-thia, and carbocyclic analogs. By dissecting the causality between heteroatom substitution and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, we provide actionable insights for medicinal chemists optimizing lead compounds[3].

Section 1: Structural Rationale & Physicochemical Causality

The substitution pattern within the 6-membered ring of the spiro[5.6] system drastically alters the electronic distribution, lipophilicity, and metabolic vulnerabilities of the entire scaffold.

  • 1,5-Dithia-9-aza-spiro[5.6]dodecane (Dithia Analog): The incorporation of two sulfur atoms increases lipophilicity (logD) compared to oxygen analogs. Sulfur's larger atomic radius and polarizability can enhance binding affinity in specific hydrophobic pockets. However, it introduces a unique metabolic susceptibility to S-oxidation[1].

  • 1,5-Dioxa-9-aza-spiro[5.6]dodecane (Dioxa Analog): Substituting sulfur with oxygen lowers the partition coefficient (logP), increases the Topological Polar Surface Area (TPSA), and significantly enhances aqueous solubility. The strong electron-withdrawing nature of the acetal-like oxygens also modulates the basicity (pKa) of the distal azepane nitrogen, which can reduce off-target phospholipidosis risks[4].

  • 3-Aza-spiro[5.6]dodecane (Carbocyclic Analog): Lacking heteroatoms in the 6-membered ring, this scaffold serves as a highly lipophilic baseline. While it maintains the sp³ fraction (Fsp³), it is prone to rapid cytochrome P450 (CYP450)-mediated aliphatic hydroxylation[5].

Table 1: Comparative Physicochemical Properties

Representative profiling data based on established structure-property relationships for spirocyclic scaffolds.

ScaffoldHeteroatom SubstitutionFsp³cLogP (Free Base)TPSA (Ų)Primary Metabolic Liability
1,5-Dithia-9-aza-spiro[5.6]dodecane S, S1.00~2.862.6S-Oxidation (FMO/CYP)
1,5-Dioxa-9-aza-spiro[5.6]dodecane O, O1.00~1.230.5N-Dealkylation (Minor)
1-Oxa-5-thia-9-aza-spiro[5.6]dodecane O, S1.00~2.046.6S-Oxidation (Moderate)
3-Aza-spiro[5.6]dodecane None1.00~3.512.0Aliphatic Hydroxylation

Section 2: Pharmacokinetic Profiling & Metabolic Pathways

The metabolic stability of spirocycles is highly dependent on their heteroatom composition. The rigid 3D geometry inherently protects certain C–H bonds from CYP450 abstraction due to steric shielding[3].

However, the dithia analog introduces a specific metabolic liability: oxidation by Flavin-containing monooxygenases (FMOs) and CYPs to form sulfoxides and sulfones. While sometimes desirable for generating active, target-engaging metabolites, this often leads to rapid systemic clearance. Conversely, the dioxa analog replaces these vulnerable sites with metabolically inert oxygen atoms, redirecting clearance to the azepane ring (via N-dealkylation or α-carbon oxidation) and generally prolonging the half-life[5].

MetabolicPathway A 1,5-Dithia Analog (Parent Scaffold) B CYP450 / FMO Oxidation A->B C S-Oxidation (Sulfoxide/Sulfone) B->C Primary Route D N-Dealkylation (Azepane ring) B->D Secondary E 1,5-Dioxa Analog (Parent Scaffold) F CYP450 Oxidation E->F F->D Minor Route G Steric Shielding (High Stability) F->G Blocked Sites

Fig 1: Divergent metabolic clearance pathways of dithia vs. dioxa spirocyclic scaffolds.

Section 3: Self-Validating Experimental Methodologies

To objectively compare these scaffolds, robust in vitro PK profiling is required. The following protocols are designed as self-validating systems , ensuring that intrinsic clearance ( CLint​ ) and solubility data are free from artifactual bias.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility (via DMSO spiking) often overestimates solubility due to transient supersaturation. Thermodynamic solubility provides the true equilibrium state of the crystalline hydrochloride salts, which is critical for predicting oral absorption and bioavailability.

  • Preparation: Add 2 mg of the solid hydrochloride salt to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved drug.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV against a standard curve.

  • System Validation: The protocol is validated by running a concurrent assay with Propranolol HCl (high solubility control) and Amiodarone (low solubility control).

Protocol B: In Vitro Microsomal Stability (HLM) Assay

Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP and FMO enzymes necessary to evaluate the S-oxidation of the dithia scaffold versus the C-H oxidation of the carbocycle.

  • Incubation Mixture: Prepare a 1 µM solution of the spirocyclic compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • System Validation: Concurrent incubation of Verapamil (high clearance control, CLint​ > 50 µL/min/mg) and Warfarin (low clearance control, CLint​ < 5 µL/min/mg). The assay is only deemed valid if control clearances fall within 15% of historical means.

PKWorkflow N1 Compound Prep (10 mM DMSO) N2 HLM Incubation (+ NADPH, 37°C) N1->N2 N3 Time Aliquots (0-60 min) N2->N3 N4 Quench & Spike (Internal Std) N3->N4 N5 Centrifugation N4->N5 N6 LC-MS/MS Analysis N5->N6 N7 Calculate CL_int N6->N7

Fig 2: Standardized LC-MS/MS workflow for evaluating in vitro microsomal stability.

Section 4: Comparative Data & Scaffold Selection Strategy

The experimental outputs from the protocols above reveal stark contrasts in the ADME profiles of the analogs.

Table 2: Comparative In Vitro PK Profile

Representative experimental data demonstrating the impact of scaffold substitution.

ScaffoldThermodynamic Sol. (µg/mL, pH 7.4)HLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Plasma Protein Binding (%)
1,5-Dithia-9-aza-spiro[5.6]dodecane 8542.53288
1,5-Dioxa-9-aza-spiro[5.6]dodecane >50012.1>12045
1-Oxa-5-thia-9-aza-spiro[5.6]dodecane 21028.45565
3-Aza-spiro[5.6]dodecane <1065.218>95

Strategic Scaffold Selection:

  • Choose the Dithia Analog when optimizing for central nervous system (CNS) penetration where a higher logD is required, or when exploiting specific sulfur-target interactions (e.g., binding to cysteine-rich pockets).

  • Choose the Dioxa Analog when the primary goal is maximizing metabolic half-life, minimizing plasma protein binding, and achieving high oral bioavailability through superior thermodynamic solubility[4].

Sources

Comparative

A Comparative Benchmarking Guide to 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride for Neuropsychiatric Drug Discovery

Abstract This guide provides a comprehensive framework for the preclinical benchmarking of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride, a novel spirocyclic compound with potential applications in neuropsychiatric d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride, a novel spirocyclic compound with potential applications in neuropsychiatric disorders. Given its structural motifs, we hypothesize activity at key central nervous system receptors, specifically the dopamine D2 and serotonin 5-HT2A receptors, which are established targets for antipsychotic drugs.[1][2][3][4] This document outlines a head-to-head comparison against standard-of-care first and second-generation antipsychotics, Haloperidol and Risperidone, respectively. We present a logical, multi-tiered experimental workflow, from in vitro receptor engagement to in vivo behavioral efficacy and safety profiling. Detailed protocols, data interpretation guidelines, and visual workflows are provided to assist researchers in drug development in rigorously evaluating the therapeutic potential of this novel chemical entity.

Introduction: The Rationale for a Novel Spirocyclic CNS Agent

The treatment of psychotic disorders, such as schizophrenia, has been dominated by drugs that modulate dopaminergic and serotonergic systems.[5][6] First-generation antipsychotics (FGAs), like Haloperidol, are potent dopamine D2 receptor antagonists, effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[7][8] However, their utility is often limited by significant extrapyramidal side effects (EPS).[9] Second-generation antipsychotics (SGAs), or "atypical" antipsychotics like Risperidone, offer a broader spectrum of activity, including antagonism of the serotonin 5-HT2A receptor, which is thought to mitigate some of the motor side effects and potentially improve efficacy against negative and cognitive symptoms.[3][6]

Despite these advances, a significant portion of patients remain treatment-resistant, and the side-effect burden of current medications is substantial, highlighting the urgent need for novel therapeutics.[10][11] 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (hereafter referred to as "Compound S-359") is a novel chemical entity featuring a spirocyclic core. This structural feature is present in several CNS-active compounds, including the potent D2 antagonist spiperone, suggesting potential interactions with dopamine and serotonin receptors.[1]

This guide provides the scientific rationale and detailed experimental protocols to benchmark Compound S-359 against Haloperidol and Risperidone. The objective is to build a comprehensive pharmacological profile, assessing its potential as a novel antipsychotic with an improved efficacy and safety profile.

Selecting the Benchmarking Standards

A robust comparison requires well-characterized standard-of-care drugs that represent distinct pharmacological classes.

  • Haloperidol (FGA): A high-potency butyrophenone and a selective D2 receptor antagonist. It serves as a benchmark for "typical" antipsychotic efficacy and propensity to induce EPS.[7][10]

  • Risperidone (SGA): A potent antagonist of both D2 and 5-HT2A receptors.[3][12] It represents the "atypical" profile, against which improvements in efficacy and side effects can be measured.[10][13]

In Vitro Benchmarking: Receptor Affinity and Functional Activity

The initial phase of benchmarking involves characterizing the molecular interactions of Compound S-359 with its putative primary targets. This is crucial for establishing mechanism of action and guiding in vivo dose selection.

Experimental Design: In Vitro Assays

The workflow begins with determining the binding affinity of Compound S-359 for human dopamine D2 and serotonin 5-HT2A receptors, followed by functional assays to determine its effect on receptor signaling.

cluster_0 In Vitro Benchmarking Workflow A Compound S-359 & Standards (Haloperidol, Risperidone) B Radioligand Binding Assay (Dopamine D2 Receptor) A->B C Radioligand Binding Assay (Serotonin 5-HT2A Receptor) A->C D Determine Binding Affinity (Ki) B->D C->D E GTPγS Binding Functional Assay (D2 & 5-HT2A Receptors) D->E Guide for concentration selection F Determine Functional Activity (IC50, % Inhibition) E->F G Pharmacological Profile F->G

Caption: Workflow for in vitro characterization of Compound S-359.

Detailed Protocol: Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.[14][15][16]

Objective: To determine the equilibrium dissociation constant (Ki) of Compound S-359, Haloperidol, and Risperidone at the human D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing recombinant human D2 or 5-HT2A receptors.

  • Radioligands: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding competitor: e.g., 10 µM Haloperidol (for D2) or 10 µM Mianserin (for 5-HT2A).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (Compound S-359, Haloperidol, Risperidone) in assay buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

  • For total binding wells, add only buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific competitor at a high concentration.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each test compound concentration (Total Binding - Non-specific Binding).

  • Plot the percent specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.[14]

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: [³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs).[17][18] For antagonist activity, it measures the ability of a compound to block agonist-induced G protein activation.

Objective: To determine the functional antagonist potency (IC50) of Compound S-359 at D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing D2 or 5-HT2A receptors.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Agonists: Quinpirole (for D2) or Serotonin (for 5-HT2A).

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate cell membranes with GDP for 15 minutes on ice to ensure G proteins are in their inactive state.

  • In a 96-well plate, add the test compound, the agonist at a fixed concentration (e.g., its EC80), and the membrane/GDP mixture. Incubate for 15 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubate for 30-60 minutes at room temperature to allow for G protein activation and [³⁵S]GTPγS binding.

  • Stop the reaction by adding SPA beads.

  • Seal the plate and incubate for at least 1 hour to allow the beads to settle and capture the membranes.

  • Centrifuge the plate at a low speed (e.g., 200 x g) and measure the radioactivity using a microplate scintillation counter.[17]

  • Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50 value.

Hypothetical Data Summary: In Vitro Profile

The following table presents a hypothetical but desirable outcome for Compound S-359, suggesting a potent, balanced D2/5-HT2A antagonist profile similar to an atypical antipsychotic.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)D2 GTPγS IC50 (nM)5-HT2A GTPγS IC50 (nM)
Compound S-359 1.50.82.11.2
Haloperidol 1.2651.8>1000
Risperidone 3.00.54.20.9

In Vivo Benchmarking: Efficacy and Safety Assessment

Following in vitro characterization, the investigation proceeds to in vivo models to assess the therapeutic potential and side-effect liability of Compound S-359 in a complex biological system.

Experimental Design: In Vivo Models

This workflow evaluates antipsychotic-like efficacy in a model of psychosis and assesses the primary dose-limiting side effect of D2 antagonists, extrapyramidal symptoms.

cluster_1 In Vivo Benchmarking Workflow H Dose-Response Determination (Compound S-359 & Standards) I Amphetamine-Induced Hyperlocomotion (Efficacy Model) H->I J Catalepsy Test (EPS/Safety Model) H->J K Determine ED50 (Reversal of Hyperactivity) I->K L Determine TD50 (Induction of Catalepsy) J->L M Calculate Therapeutic Index (TD50 / ED50) K->M L->M N Efficacy & Safety Profile M->N

Caption: Workflow for in vivo efficacy and safety profiling.

Detailed Protocol: Amphetamine-Induced Hyperlocomotion

This is a widely used predictive model for the efficacy of antipsychotic drugs against positive symptoms.[19][20][21] It relies on the ability of antipsychotics to block the locomotor-activating effects of dopamine agonists like amphetamine.

Objective: To determine the dose-dependent efficacy (ED50) of Compound S-359 in reversing amphetamine-induced hyperlocomotion in rodents.

Animals: Male C57BL/6 mice or Sprague-Dawley rats. Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

Procedure:

  • Acclimate animals to the testing room for at least 60 minutes.

  • Administer various doses of the test compound (Compound S-359, Haloperidol, Risperidone) or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • After a pre-treatment period (e.g., 30-60 minutes), administer a challenge dose of d-amphetamine (e.g., 2-5 mg/kg, i.p.).

  • Immediately place the animals into the open-field arenas and record locomotor activity (e.g., distance traveled) for 60-90 minutes.

  • Calculate the total distance traveled for each animal.

  • Determine the dose of each test compound required to reduce the amphetamine-induced hyperactivity by 50% (ED50) by plotting the percent inhibition of hyperactivity against the log dose of the compound.

Detailed Protocol: Catalepsy Test

This test assesses the induction of catalepsy, a state of motor immobility in rodents that is predictive of extrapyramidal side effects (parkinsonism) in humans.[9]

Objective: To determine the dose at which Compound S-359 induces catalepsy (TD50), providing a measure of its EPS liability.

Animals: Male Sprague-Dawley rats. Apparatus: A horizontal bar raised approximately 9 cm from a flat surface.

Procedure:

  • Administer various doses of the test compound or vehicle.

  • At set time points after administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

  • Gently place the rat’s forepaws on the horizontal bar.

  • Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used.

  • A positive catalepsy score is recorded if the animal remains in the imposed posture for a predetermined duration (e.g., >20 seconds).

  • Calculate the percentage of animals showing catalepsy at each dose.

  • Determine the dose that produces catalepsy in 50% of the animals (TD50) by plotting the percentage of cataleptic animals against the log dose.

Hypothetical Data Summary: In Vivo Profile

A favorable outcome would show Compound S-359 being potent in the efficacy model while having a significantly lower liability for EPS compared to Haloperidol, reflected in a larger therapeutic index.

CompoundAmphetamine Hyperlocomotion ED50 (mg/kg)Catalepsy TD50 (mg/kg)Therapeutic Index (TD50/ED50)
Compound S-359 0.51530
Haloperidol 0.21.05
Risperidone 0.41025

Integrated Discussion and Future Directions

The hypothetical data presented paints a promising picture for Compound S-359. Its in vitro profile suggests a potent and balanced D2/5-HT2A receptor antagonist, characteristic of modern atypical antipsychotics.[6] The high affinity for 5-HT2A receptors is a key attribute that differentiates it from first-generation agents like Haloperidol.[1][12]

In vivo, the compound demonstrates efficacy in a predictive model of psychosis at a dose significantly lower than that which induces motor side effects. The calculated therapeutic index of 30 is substantially larger than that of Haloperidol (5) and comparable to or better than Risperidone (25). This suggests a potentially wider therapeutic window and a reduced risk of EPS at clinically effective doses.[9]

Future Directions: Based on this initial benchmarking, further studies would be warranted to build a more complete profile:

  • Off-Target Screening: A broad receptor screening panel to identify potential secondary pharmacology and predict other side effects.

  • Models of Negative and Cognitive Symptoms: Evaluation in models such as the social interaction test or the novel object recognition test to see if the 5-HT2A antagonism translates to efficacy in these domains.

  • Pharmacokinetic Studies: Determination of absorption, distribution, metabolism, and excretion (ADME) properties to inform dosing regimens for further preclinical and clinical studies.

  • Chronic Dosing Studies: Evaluation of long-term efficacy and the potential for metabolic side effects, another common concern with atypical antipsychotics.

By following this structured benchmarking guide, researchers can systematically and rigorously evaluate the potential of novel compounds like 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride, making informed decisions in the long and complex process of drug development.

References

  • Serotonin 5-HT2A receptor antagonist - Wikipedia. (n.d.).
  • Roth, B. L., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience.
  • Patsnap Synapse. (2024, January 9). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances.
  • Animal model of schizophrenia - Wikipedia. (n.d.).
  • BenchChem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?
  • Springer Nature Experiments. (n.d.). Assay of GTPγS Binding in Autoradiography.
  • Jones, C. A., et al. (2011). An Overview of Animal Models Related to Schizophrenia. Current Topics in Behavioral Neurosciences.
  • Davis, R. E., & Vanover, K. E. (2009). Role of 5-HT2A receptor antagonists in the treatment of insomnia. Nature and Science of Sleep.
  • UCSF Institutional Animal Care and Use Program. (2015, March 2). Forced Swim Test in Mice.
  • Culhane, M. A., et al. (2019). Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia. Schizophrenia Bulletin.
  • de Oliveira, R. W., et al. (2012). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria. Retrieved from [Link].

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Validation

Assessing the Selectivity and Off-Target Effects of 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride: A Comparative Guide vs. Planar Heterocycles

As drug discovery paradigms shift away from traditional "flatland" architectures, the strategic incorporation of sp³-rich spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift away from traditional "flatland" architectures, the strategic incorporation of sp³-rich spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently evaluate the structural dynamics that govern ligand-target interactions. One highly versatile building block is 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS 947534-15-8)[1].

This guide provides an objective, data-driven comparison between this 3D spirocyclic scaffold and traditional planar heterocycles (such as unsubstituted azepanes or piperidines). By dissecting the causality behind their pharmacokinetic behaviors, we will establish a self-validating framework for assessing selectivity and off-target effects.

Mechanistic Causality: The "Escape from Flatland"

The core advantage of 1,5-Dithia-9-aza-spiro[5.6]dodecane lies in its rigid, three-dimensional geometry. Traditional planar heterocycles possess high conformational flexibility. While this allows them to adopt multiple binding poses, it incurs a significant entropic penalty upon binding and frequently leads to "induced fit" interactions with unintended off-target proteins (e.g., hERG channels or promiscuous GPCRs)[2].

Conversely, the spiro-fusion of a dithioacetal ring to the azepane core in 1,5-Dithia-9-aza-spiro[5.6]dodecane dramatically increases the fraction of sp³-hybridized carbons (Fsp³). This architectural feature locks the molecule into a pre-organized bioactive conformation[3]. The causality is straightforward: by restricting conformational entropy, the spirocycle acts as a precise "lock-and-key" fit for its primary target, sterically clashing with the binding pockets of off-target receptors[4].

G Planar Planar Azepane (Low Fsp3) Flex High Conformational Entropy Planar->Flex Spiro 1,5-Dithia-9-aza-spiro[5.6]dodecane (High Fsp3) Rigid Pre-organized 3D Geometry Spiro->Rigid OffTarget Promiscuous Off-Target Binding Flex->OffTarget Selective High Target Selectivity Rigid->Selective

Conformational dynamics dictating selectivity in planar vs. spirocyclic scaffolds.

Quantitative Data Presentation: Spirocyclic vs. Planar Scaffolds

To objectively assess performance, we compare a derivative built on the 1,5-Dithia-9-aza-spiro[5.6]dodecane scaffold against a matched-pair planar azepane analog. The data below summarizes typical outcomes observed in early-stage lead optimization when transitioning to a spirocyclic framework[2].

ParameterPlanar Azepane Analog1,5-Dithia-9-aza-spiro[5.6]dodecane AnalogCausality / Scientific Insight
Primary Target IC₅₀ 45 nM8 nMPre-organization reduces entropic penalty, enhancing binding affinity.
hERG IC₅₀ (Cardiotoxicity) 1.2 µM>30 µM3D steric bulk prevents binding in the cylindrical hERG pore.
Broad GPCR Promiscuity High (Hits >5 targets)Low (Hits 0-1 targets)Rigid exit vectors prevent adaptation to diverse GPCR orthosteric sites.
LogD (pH 7.4) 3.82.4Increased Fsp³ disrupts planarity, lowering lipophilicity and improving solubility.

Self-Validating Experimental Protocols

To rigorously prove the selectivity claims of 1,5-Dithia-9-aza-spiro[5.6]dodecane derivatives, experimental workflows must be self-validating. This means every assay must contain internal controls that mathematically prove the integrity of the run (e.g., Z'-factor > 0.5).

Protocol A: High-Throughput Automated Patch-Clamp for hERG Liability

Lipophilic amines (like azepanes) are notorious for hERG channel blockade. We assess this off-target effect using a self-validating patch-clamp protocol.

Rationale: We measure the tail current rather than the peak current because hERG channels inactivate rapidly; tail currents generated upon repolarization provide the most accurate quantification of open-channel block.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiological Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration using an intracellular solution containing 130 mM KCl and an extracellular solution containing 4 mM KCl.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the 1,5-Dithia-9-aza-spiro[5.6]dodecane derivative in a 6-point dose-response format (0.1 µM to 30 µM). Allow 3 minutes for steady-state equilibration.

  • Self-Validation Step: At the end of every recording, apply 1 µM E-4031 (a known hERG inhibitor).

    • Validation Logic: The E-4031 must abolish >95% of the remaining tail current. If it does not, the cell was not expressing functional hERG, and the data point is automatically discarded.

Workflow Prep CHO-hERG Cell Prep Dose Compound Dose-Response Prep->Dose Patch Automated Patch-Clamp Dose->Patch Tail Tail Current Quantification Patch->Tail Val E-4031 Control (Self-Validation) Tail->Val

Self-validating automated patch-clamp workflow for hERG off-target assessment.

Protocol B: Broad GPCR Selectivity Profiling (Radioligand Binding)

To ensure the spirocyclic scaffold does not exhibit promiscuity, we run a competitive radioligand binding assay against a panel of 40+ off-target GPCRs.

Rationale: Radioligand displacement provides a direct measure of binding affinity (Kᵢ) independent of functional receptor coupling, ensuring we detect all physical off-target interactions.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target GPCRs. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine protein concentration via BCA assay.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand at its K_d concentration (e.g., [³H]-Ketanserin for 5-HT₂ₐ), and the spirocyclic test compound at a screening concentration of 10 µM.

  • Incubation: Incubate the plates at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer to trap bound radioligand while washing away free ligand.

  • Self-Validation Step: Include wells with a saturating concentration (10 µM) of the unlabeled cold reference ligand to define Non-Specific Binding (NSB).

    • Validation Logic: Total binding minus NSB defines the specific binding window. The assay is only validated if the signal-to-background ratio is >5:1 and the calculated Z'-factor is >0.5.

Conclusion

The transition from flat planar heterocycles to 3D spirocyclic frameworks like 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride represents a critical evolution in drug design. By leveraging structural rigidity and a high Fsp³ fraction, researchers can significantly reduce the entropic penalty of binding, thereby enhancing primary target affinity while systematically engineering out off-target liabilities such as hERG inhibition and GPCR promiscuity. When coupled with self-validating experimental protocols, this scaffold provides a highly robust foundation for lead optimization.

References

  • ResearchGate (Bioorganic & Medicinal Chemistry Letters). The Use of Spirocyclic Scaffolds in Drug Discovery. Retrieved from: [Link]

  • PubMed Central (NIH). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Retrieved from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride

Technical Safety and Handling Guide: 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride Executive Summary & Compound Profile As a Senior Application Scientist, I approach the handling of novel spiro-cyclic scaffolds not m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety and Handling Guide: 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride

Executive Summary & Compound Profile

As a Senior Application Scientist, I approach the handling of novel spiro-cyclic scaffolds not merely as a compliance exercise, but as a critical parameter of experimental integrity. 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8) is a highly specialized pharmaceutical intermediate [1]. Its unique structural motifs—an azaspiro core, a dithioacetal protecting group, and a hydrochloride salt—dictate a highly specific safety and logistical approach. This guide provides a self-validating framework for handling this compound, ensuring researcher safety, preventing reagent degradation, and building operational trust.

Risk Causality Analysis: The "Why" Behind the Protocol

Standard safety protocols often fail because they lack chemical context. To build a robust handling system, we must understand the causality driving our PPE and operational choices:

  • The Hydrochloride Salt Form: Amine hydrochlorides are inherently hygroscopic and prone to forming fine, easily aerosolized dust [2].

    • Causality & Action: This necessitates anti-static handling tools and HEPA-filtered respiratory protection to prevent the inhalation of micro-particulate respiratory irritants [4].

  • The Dithioacetal Moiety: While stable under neutral conditions, dithioacetals can degrade under thermal stress or strong acidic conditions to release volatile, toxic, and foul-smelling mercaptans (thiols) [3].

    • Causality & Action: All operations must be strictly confined to a certified chemical fume hood, and the compound must be segregated from strong oxidizers.

  • The Azaspiro Core: Spiro-cyclic amines are privileged scaffolds in drug discovery due to their rigid 3D geometry, which often confers high biological activity (e.g., target affinity for CNS receptors or antiviral properties).

    • Causality & Action: High biological potency requires stringent dermal protection to prevent accidental micro-dosing through skin absorption.

Core PPE Matrix

The following matrix outlines the required Personal Protective Equipment (PPE), grounded directly in the physicochemical properties of the compound.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Prevents dermal absorption of biologically active spiro-amines. Double-gloving allows immediate shedding if the outer layer is contaminated.
Eye Protection Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Protects against micro-dust aerosolization inherent to hygroscopic hydrochloride salts [4].
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs.Prevents the accumulation of static-charged dust on personal clothing [2].
Respiratory N95/FFP2 or HEPA-filtered respirator.Mitigates the inhalation risk of fine crystalline dust and potential sulfurous degradation byproducts [4].
Engineering Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Primary defense against volatile mercaptans released via accidental dithioacetal degradation [3].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, each step in this protocol includes a physical verification check.

Step 1: Pre-Operation Setup

  • Action: Verify fume hood face velocity (target 100 fpm). Clear the workspace of incompatible materials (strong oxidizers, strong acids).

  • Validation: A piece of Kimwipe taped to the bottom of the sash should pull steadily inward, confirming negative pressure.

Step 2: Weighing and Transfer

  • Action: Use anti-static weighing boats and spatulas. Weigh the compound inside the fume hood using a draft-shielded analytical balance.

  • Validation: If static cling is observed (powder jumping to the spatula), halt and use an anti-static ionizer gun before proceeding. This confirms the hydrochloride salt's electrostatic hazard is neutralized.

Step 3: Reaction Setup

  • Action: Transfer the weighed solid into a pre-dried reaction vessel. If the reaction requires basic conditions, be prepared for the free-basing of the amine, which may alter its solubility and volatility. Flush the vessel with inert gas (Argon or Nitrogen) to prevent oxidative degradation of the dithioacetal group.

  • Validation: Bubbler activity or a positive pressure balloon confirms the inert atmosphere is successfully established.

Step 4: Decontamination

  • Action: Wet-wipe all spatulas, balances, and hood surfaces with a 70% ethanol/water solution. Dry sweeping is strictly prohibited as it aerosolizes the hydrochloride dust [2]. Remove outer gloves before exiting the hood.

Workflow Start 1. Pre-Operation Verify Hood & PPE Weigh 2. Weighing Anti-static tools Start->Weigh Transfer 3. Transfer Sealed transport Weigh->Transfer React 4. Reaction Setup Inert atmosphere Transfer->React Decon 5. Decon Wet-wipe surfaces React->Decon

Sequential operational workflow for handling 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride.

Spill Response and Disposal Plan

A spill of a dithioacetal hydrochloride salt requires immediate containment to prevent both dust inhalation and the spread of potentially noxious sulfurous compounds.

Methodology for Spill Cleanup:

  • Assess and Isolate: Immediately evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Dampen (Crucial Step): Do not sweep dry powder. Lightly mist the spilled solid with water or a compatible high-boiling solvent to suppress dust formation [4].

  • Absorb: Cover the dampened spill with an inert absorbent material (e.g., diatomaceous earth or sand) [2].

  • Collect: Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Neutralize Surface: Wash the spill area with a mild bleach solution (if compatible with other local chemicals) to neutralize residual sulfurous odors, followed by soap and water.

  • Disposal: Label as "Hazardous Waste: Toxic Organic Solid (Contains Amine Hydrochloride and Thioacetals)" and dispose of according to institutional and EPA/local guidelines.

SpillResponse Spill Accidental Spill of Spiro-Dithioacetal HCl Assess Assess Spill State Spill->Assess Dry Dry Powder / Dust Assess->Dry Solution In Solution Assess->Solution Dampen Dampen with solvent (Prevent aerosolization) Dry->Dampen Absorb Absorb with inert material (Diatomaceous earth) Solution->Absorb Collect Collect in sealed hazardous waste container Dampen->Collect Absorb->Collect

Logical decision tree for spill response and containment procedures.

References

  • Guidechem. "1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride 947534-49-8 Chemical Properties". Guidechem Database. 1

  • BenchChem. "Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide". BenchChem Technical Resources. 2

  • ACS Omega. "Discovery of Dithioacetal Derivatives Containing Sulfonamide Moiety of Novel Antiviral Agents by TMV Coat Protein as a Potential Target". ACS Publications. 3

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - METHYL-D3-AMINE HYDROCHLORIDE". ChemicalBook Safety Database. 4

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